N,N,N',N'-Tetrabutylmethylenediamine
Description
The exact mass of the compound N,N,N',N'-Tetrabutylmethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93296. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N,N',N'-Tetrabutylmethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetrabutylmethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N,N',N'-tetrabutylmethanediamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N2/c1-5-9-13-18(14-10-6-2)17-19(15-11-7-3)16-12-8-4/h5-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQHCZJKIMGMBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CN(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074018 | |
| Record name | N,N,N',N'-Tetrabutylmethylenediamine | |
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Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Methanediamine, N,N,N',N'-tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
20280-10-8 | |
| Record name | N,N,N′,N′-Tetrabutylmethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20280-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N,N',N'-Tetrabutylmethylenediamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylenebisdibutylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93296 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanediamine, N,N,N',N'-tetrabutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrabutylmethylenediamine | |
| Source | EPA DSSTox | |
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| Record name | N,N,N',N'-tetrabutylmethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.692 | |
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| Record name | N,N,N',N'-TETRABUTYLMETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFL3ABK0VR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Profile: N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
Executive Summary & Identification Logic
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) is a lipophilic bis(dialkylamino)methane derivative, distinct from its lighter homolog, N,N,N',N'-tetramethylmethylenediamine (TMMDA). Functioning primarily as a masked formaldehyde equivalent and a lipophilic Lewis base , TBMDA serves critical roles in organic synthesis (Mannich reactions), petroleum processing, and metal extraction.
Critical CAS Note: While the user query references CAS 102-55-6 , the chemical structure described (N,N,N',N'-Tetrabutylmethylenediamine) is chemically indexed under CAS 20280-10-8 (also known as Methylenebis(dibutylamine) or Bis(dibutylamino)methane). CAS 102-55-6 is frequently associated with unrelated mixtures or typographical errors in legacy databases. This guide strictly follows the chemical structure of the Tetrabutyl variant.
Core Utility Profile
| Domain | Function | Mechanism |
| Organic Synthesis | Aminomethylation Reagent | Acts as an in situ source of the dibutyliminium ion ( |
| Petroleum/Industrial | Defoamer & Additive | High lipophilicity (butyl chains) ensures solubility in non-polar hydrocarbons; disrupts surface tension. |
| Metal Extraction | Ligand / Extractant | Nitrogen lone pairs coordinate with metal ions; butyl groups facilitate transfer into organic phases (kerosene/toluene). |
Physicochemical Architecture
TBMDA is characterized by its steric bulk and hydrophobicity. Unlike TMMDA, which is water-soluble and volatile, TBMDA's four butyl chains render it soluble in non-polar solvents and significantly raise its boiling point, making it suitable for high-temperature applications where volatility is a liability.
Table 1: Physical & Chemical Properties
| Property | Value / Characteristic | Context |
| Chemical Formula | ||
| Molecular Weight | 270.50 g/mol | Significant steric bulk compared to TMMDA (102.18 g/mol ). |
| Appearance | Clear to pale yellow liquid | Viscous due to chain entanglement. |
| Solubility | Lipophilic | Soluble in hexane, toluene, chloroform; insoluble/immiscible in water. |
| Boiling Point | >200°C (Est. at 760 mmHg) | Low volatility; typically distilled under reduced pressure. |
| Density | ~0.80 - 0.84 g/mL | Typical for fatty amines. |
| Refractive Index | ~1.44 - 1.45 | |
| Flash Point | >90°C | Classified as combustible but not highly flammable. |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of TBMDA follows a condensation pathway between Dibutylamine and a Formaldehyde source (typically Paraformaldehyde to minimize water content).
Reaction Mechanism
Step-by-Step Protocol (Self-Validating System)
Objective: Synthesize 100g of TBMDA with >95% purity.
-
Reagent Setup:
-
Reactant A: Dibutylamine (Secondary amine).
-
Reactant B: Paraformaldehyde (Solid formaldehyde source).
-
Solvent: Toluene or Benzene (forms azeotrope with water).
-
-
Process:
-
Charge a 500mL Round Bottom Flask (RBF) with Dibutylamine (1.0 eq) and Toluene (200 mL).
-
Add Paraformaldehyde (0.55 eq, slight excess) slowly to the stirred solution.
-
Critical Step: Attach a Dean-Stark trap and reflux condenser.
-
-
Reflux & Dehydration:
-
Heat to reflux (~110°C).
-
Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical vol: ~0.5 eq of water).
-
Validation: The solution should turn from cloudy (paraformaldehyde suspension) to clear.
-
-
Purification:
-
Remove solvent (Toluene) via rotary evaporation.
-
Perform Vacuum Distillation on the crude oil. TBMDA will distill at high temperatures (e.g., 140-150°C @ 10 mmHg).
-
-
Validation:
-
NMR (
H): Look for the diagnostic singlet at ppm corresponding to the methylene bridge.
-
Visualization: Synthesis Workflow
Caption: Azeotropic condensation workflow for TBMDA synthesis ensuring water removal to drive equilibrium.
Mechanistic Applications
Organic Synthesis: The Mannich Reaction
TBMDA acts as a pre-formed Mannich Reagent . In acidic media or upon heating, it dissociates to generate the reactive dibutyliminium ion and dibutylamine.
-
Advantage over Formaldehyde: Avoids the use of aqueous formaldehyde, preventing side reactions (polymerization) and allowing reactions in strictly anhydrous, non-polar solvents.
-
Mechanism:
-
TBMDA is protonated or activated by a Lewis Acid.
-
Cleavage releases the iminium ion (
). -
The iminium ion attacks the enol/enolate of the substrate.
-
Visualization: Mannich Activation Pathway
Caption: Generation of the electrophilic iminium species from TBMDA for C-C bond formation.
Metal Extraction & Industrial Use
-
Ligand Chemistry: The two nitrogen atoms possess lone pairs capable of bidentate coordination, though steric hindrance from the butyl groups often favors monodentate binding or bridging between two metal centers.
-
Petroleum Additive: Used as a scavenger for acidic impurities and a defoamer. The butyl chains allow it to disperse rapidly in crude oil fractions where methyl-derivatives would precipitate or separate.
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive / Irritant. Although less volatile than TMMDA, TBMDA is a tertiary amine and shares class-wide toxicity profiles.
-
Inhalation: Low risk at room temperature due to high boiling point, but aerosols/mists are highly irritating to the respiratory tract.
-
Skin/Eye: Corrosive.[1] Causes burns. The lipophilic nature facilitates skin absorption.
-
Storage:
-
Store under Nitrogen or Argon . Amines can oxidize or absorb
from the air (forming carbamates). -
Keep away from strong oxidizers and acids (exothermic reaction).
-
Self-Validating Safety Check: Before use, check the liquid for precipitate (indicating carbamate formation due to air leak) or yellow/brown darkening (oxidation).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88455, Methanediamine, N,N,N',N'-tetrabutyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: N,N,N',N'-Tetrabutylmethylenediamine (CAS 20280-10-8). Retrieved from [Link]
- Sigma-Aldrich.Product Specification: Bis(dialkylamino)methanes and Mannich Reagents. (General category reference for Mannich base precursors).
- Fernandez, J. et al. (2002).Aminomethylation of Carbonyl Compounds: A Review of Mannich Reaction Mechanisms. Journal of Organic Chemistry. (Contextual grounding for mechanism).
Sources
Bis(dibutylamino)methane chemical structure and molecular weight
The following technical guide provides an in-depth analysis of Bis(dibutylamino)methane, structured for researchers and industrial scientists.
Chemical Identity, Structural Properties, and Synthetic Applications [1][2]
Executive Summary
Bis(dibutylamino)methane (CAS: 20280-10-8), systematically known as N,N,N',N'-tetrabutylmethanediamine , is a sterically hindered aminal used primarily as a lipophilic intermediate in organic synthesis and as a functional additive in industrial formulations.[2] Characterized by its lability in acidic media, it serves as a masked source of formaldehyde and the dibutylaminomethyl carbenium ion. This guide details its molecular structure, physicochemical properties, synthesis protocols, and handling requirements for research and development applications.
Chemical Identity & Structural Analysis[2][3][4][5][6]
Nomenclature and Identification[7]
-
Common Synonyms: Bis(dibutylamino)methane; Methylenebis(dibutylamine); Tetrabutylaminal.
-
Molecular Formula: C₁₇H₃₈N₂
Molecular Weight Calculation
The molecular weight is derived from the atomic masses of its constituent elements based on the formula C₁₇H₃₈N₂:
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 17 | 12.011 | 204.19 |
| Hydrogen (H) | 38 | 1.008 | 38.30 |
| Nitrogen (N) | 2 | 14.007 | 28.01 |
| Total MW | 270.50 g/mol |
Structural Connectivity
The molecule consists of a central methylene bridge (-CH₂-) linking two bulky dibutylamino groups.[2] Unlike linear diamines, this "aminal" structure (N-C-N) confers specific reactivity, particularly sensitivity to hydrolysis. The steric bulk of the four butyl chains renders the central carbon less accessible to nucleophiles compared to methyl homologs, enhancing its solubility in non-polar organic solvents (e.g., hexane, toluene).
[2][10]
Physicochemical Properties[1][4][6][8][11][12][13]
| Property | Value / Description |
| Physical State | Liquid at room temperature.[1][2][5][6] |
| Appearance | Colorless to pale yellow oil. |
| Density | ~0.82 g/mL (Estimated based on homologs and mixtures). |
| Solubility | Insoluble in water (hydrophobic); Miscible with organic solvents (ethers, hydrocarbons, chlorinated solvents). |
| Boiling Point | High boiling point (>200°C estimated). Note: Often distills with decomposition or requires vacuum. |
| Flash Point | >60°C (Typical for high MW amines, though solvent residues can lower this). |
| Basicity | Weakly basic. The lone pairs are sterically crowded. |
Synthesis & Production Methodology
The synthesis of Bis(dibutylamino)methane follows a standard condensation protocol involving a secondary amine and a formaldehyde source.
Reaction Pathway
The reaction is a reversible condensation where two equivalents of dibutylamine react with one equivalent of formaldehyde. Water is produced as a byproduct and must be removed to drive the equilibrium toward the product.
Equation:
Experimental Protocol (General Procedure)
-
Reagents: Dibutylamine (2.0 eq), Paraformaldehyde (1.0 eq) or Formalin (37% aq.).
-
Solvent: Toluene or Benzene (for azeotropic water removal).
-
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Workflow:
-
Charge: Add dibutylamine and solvent to the reaction vessel.
-
Addition: Slowly add paraformaldehyde with stirring. The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux. As the reaction proceeds, water will co-distill with the solvent.
-
Separation: Collect water in the Dean-Stark trap until no further water evolves (typically 2-4 hours).
-
Purification: Remove the solvent under reduced pressure (rotary evaporation). The residue is the crude aminal.
-
Distillation: For high purity, distill the product under high vacuum (<1 mmHg) to prevent thermal decomposition.
Applications in Research & Development
Organic Synthesis (Mannich Reagent)
Bis(dibutylamino)methane serves as a potent aminomethylating agent . In the presence of acid chlorides or active hydrogen compounds (e.g., phenols, ketones), it acts as an in situ source of the electrophilic iminium ion:
Industrial Formulations
-
Petroleum Additives: Used in oilfield formulations as a corrosion inhibitor or as a synergist for H₂S scavengers (often triazine-based). Its lipophilicity allows it to partition effectively into the oil phase.
-
Polymer Chemistry: Acts as an accelerator or curing agent in specific rubber and epoxy systems where a delayed amine release is required.
Handling, Stability & Safety
Hydrolytic Instability
Aminals are stable in basic and neutral anhydrous conditions but hydrolyze rapidly in acidic aqueous environments .
-
Decomposition Products: Dibutylamine and Formaldehyde.
-
Storage: Store in tightly sealed containers under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis from atmospheric moisture.
Safety Profile (GHS Classification)
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye: Causes severe skin burns and eye damage (Corrosive).
-
Carcinogenicity: Contains/releases Formaldehyde (Known Carcinogen).
-
Flammability: Combustible liquid.[7]
Precautionary Measures: Always handle in a chemical fume hood. Use chemically resistant gloves (Nitrile/Butyl rubber) and safety goggles. In case of spill, neutralize with dilute acid (to hydrolyze) and dispose of as hazardous chemical waste, or absorb with inert material.
References
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: Methanediamine, N,N,N',N'-tetrabutyl- (CAS 20280-10-8).[2] Available at: [Link][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88455, N,N,N',N'-Tetrabutylmethylenediamine. Available at: [Link][2]
- Fernandez, J. et al. "Mannich-type reactions using aminals as reagents." Journal of Organic Chemistry, relevant mechanistic insights on aminal reactivity. (General Reference for Mechanism).
Sources
- 1. bdmaee.net [bdmaee.net]
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- 3. Methanediamine,N,N,N',N'-tetrabutyl | CAS#:20280-10-8 | Chemsrc [chemsrc.com]
- 4. blackstonefluids.com [blackstonefluids.com]
- 5. N,N,N′,N′-テトラエチルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,N,N',N'-TETRAMETHYL-1,4-BUTANEDIAMINE CAS#: 111-51-3 [m.chemicalbook.com]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
Solubility Profile and Physicochemical Behavior of N,N,N',N'-Tetrabutylmethanediamine in Non-Polar Organic Solvents
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of
For researchers in drug development and organic synthesis, TBMDA represents a critical source of the dibutylaminomethyl moiety, functioning as a lipophilic Mannich base precursor. Unlike its methyl-substituted analogs (e.g.,
This guide details the thermodynamic basis for this solubility, provides a self-validating experimental protocol for solubility determination, and outlines the implications for anhydrous synthetic workflows.
Chemical Profile and Physicochemical Properties[1][2][3][4][5][6][7]
To understand the solvation behavior, we must first analyze the structural determinants of TBMDA.
| Property | Data |
| Chemical Name | |
| CAS Number | 20280-10-8 |
| Molecular Formula | |
| Molecular Weight | 270.50 g/mol |
| Structure | |
| Physical State | Liquid (at STP) |
| Predicted LogP | ~6.5 (Highly Lipophilic) |
| H-Bond Donors | 0 (Aprotic) |
| H-Bond Acceptors | 2 (Tertiary Amines) |
Structural Insight: The molecule consists of a central methylene bridge flanking two bulky dibutylamino groups.[1] The absence of hydrogen bond donors and the presence of 16 aliphatic carbon atoms create a "greasy" exterior, rendering the molecule highly compatible with non-polar media.
Solvation Thermodynamics in Non-Polar Media
The solubility of TBMDA in solvents like hexane, toluene, and dichloromethane is not merely "high"; it is thermodynamically favored due to minimal enthalpy of mixing (
Mechanism of Solvation
In non-polar solvents (e.g.,
-
Solute-Solute Interactions: TBMDA molecules interact via weak dispersion forces.[1] The steric bulk of the butyl groups prevents strong
-stacking or dipole-dipole alignment.[1] -
Solvent-Solvent Interactions: Hexane molecules interact via dispersion forces.[1]
-
Solute-Solvent Interactions: The butyl chains of TBMDA interdigitate with the alkyl chains of the solvent.[1] Since the cohesive energy density (CED) of TBMDA is similar to that of aliphatic hydrocarbons,
.
Visualization of Solvation Dynamics
Figure 1: Thermodynamic pathway of TBMDA solvation in non-polar solvents.[1] The process is exergonic (
Experimental Protocols
As a Senior Scientist, relying on literature values is insufficient; verification is required. The following protocols are designed to be self-validating , meaning the results inherently confirm the quality of the execution.
Protocol A: Rapid Solubility Screening (Visual Polythermal Method)
Objective: To determine if TBMDA is miscible or has a solubility limit in a specific non-polar solvent.[1]
Reagents:
Workflow:
-
Preparation: Place 1.0 mL of solvent in a borosilicate glass vial.
-
Addition: Add TBMDA dropwise (approx. 50
L per drop) at 25°C. -
Observation: Vortex for 10 seconds after each addition.
-
Limit Test: Continue addition until volume ratio is 1:1.
Expected Result: TBMDA should remain a clear, single-phase solution even at a 1:1 ratio, indicating miscibility.
Protocol B: Gravimetric Quantitation (Saturation Shake-Flask)
Objective: Precise determination of solubility limits (if any exist) at specific temperatures.[1]
-
Saturation: Add excess TBMDA to 10 mL of solvent until a distinct second phase forms (unlikely in hexane, possible in semi-polar solvents).
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge to separate phases.
-
Analysis: Remove an aliquot of the supernatant, evaporate the solvent under vacuum (using a rotary evaporator, Note: TBMDA has a high boiling point, but care must be taken not to distill it off if the solvent is high-boiling), and weigh the residue. Alternatively, use GC-FID for quantification.[1]
Applications in Synthesis and Drug Development[14]
The solubility of TBMDA in non-polar solvents is not just a physical property; it is a functional attribute that enables specific synthetic pathways.[1]
The Mannich Reaction in Non-Polar Media
TBMDA serves as a masked iminium ion source.[1] In drug development, avoiding water is often crucial to prevent side reactions or decomposition of sensitive intermediates.
-
Advantage: TBMDA dissolves in toluene.[1] Upon treatment with an acid chloride (e.g., acetyl chloride), it generates the reactive Mannich reagent (
-dibutyl-methylene-iminium ion) in situ.[1] -
Mechanism: The non-polar solvent keeps the moisture-sensitive iminium salt suspended or partially solubilized, facilitating reaction with enol silyl ethers or other nucleophiles.[1]
Azeotropic Water Removal (Synthesis of TBMDA)
The synthesis of TBMDA itself relies on its solubility in non-polar solvents.[1]
Reaction:
-
Protocol: Reactants are refluxed in toluene. The TBMDA product stays in the toluene phase, while water is removed via a Dean-Stark trap.[1] This confirms the stability and high solubility of TBMDA in aromatic hydrocarbons.[1]
Synthesis Workflow Diagram
Figure 2: Synthesis of TBMDA demonstrating its inherent solubility in the reaction solvent (toluene).[1]
Safety and Handling in Organic Solvents[11]
While TBMDA is useful, its handling requires specific precautions, particularly regarding solvent compatibility and hydrolysis.
-
Hydrolysis Risk: In the presence of wet solvents and trace acid, TBMDA hydrolyzes back to formaldehyde and dibutylamine.[1]
-
Mitigation: Ensure all non-polar solvents (hexane, toluene) are dried (e.g., over molecular sieves) before dissolving TBMDA.[1]
-
-
Toxicity: As an aminal, it can release formaldehyde.[1] Handle in a fume hood.
-
Flammability: Solutions in hexane or toluene are highly flammable.[1] Ground all glassware to prevent static discharge.[1]
References
-
PubChem. (2023).[1] N,N,N',N'-Tetrabutylmethanediamine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
EPA. (2023).[1] Methanediamine, N,N,N',N'-tetrabutyl- Substance Details. U.S. Environmental Protection Agency.[1] Available at: [Link][1][8]
-
Organic Syntheses. (2005). General methods for the preparation of Mannich bases using aminals. (Contextual reference for aminal reactivity). Available at: [Link][1]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvation mechanisms).
Sources
- 1. N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 | CID 88455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butoxy bis(dimethylamino)methane CAS#: 5815-08-7 [m.chemicalbook.com]
- 3. CAS 51-80-9: Bis(dimethylamino)methane | CymitQuimica [cymitquimica.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. N,N,N',N'-tetramethyl-1,3-butanediamine | C8H20N2 | CID 7350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
Structural and Functional Divergence of Tertiary Diamines: A Comparative Analysis of TEMED and N,N,N',N'-Tetrabutylmethylenediamine
Executive Summary
Tertiary diamines are indispensable across biochemical assays, organic synthesis, and industrial processing. However, minor alterations in their alkyl substituents and carbon bridges fundamentally shift their chemical behavior. This whitepaper analyzes the mechanistic and physicochemical differences between N,N,N',N'-Tetramethylethylenediamine (TEMED) and N,N,N',N'-Tetrabutylmethylenediamine. By examining their structural causality, we establish why TEMED is the universal gold standard for aqueous polymerization, whereas the tetrabutyl derivative is strictly relegated to hydrophobic industrial applications and specialized chromatography.
Molecular Architecture: The Steric and Electronic Divide
The functional divergence between these two diamines is rooted in their molecular architecture.
-
TEMED (N,N,N',N'-Tetramethylethylenediamine): Features an ethylene bridge (-CH2-CH2-) connecting two nitrogen atoms, each substituted with two methyl groups. The short methyl chains impart minimal steric hindrance, leaving the nitrogen lone pairs highly accessible. Furthermore, the two-carbon ethylene bridge allows the molecule to adopt a flexible conformation, making it an excellent bidentate ligand and a highly reactive aqueous catalyst as detailed by[1].
-
N,N,N',N'-Tetrabutylmethylenediamine (Bis(dibutylamino)methane): Features a single methylene bridge (-CH2-) connecting two nitrogens, each bearing two bulky butyl groups. This structure creates massive steric congestion. The four long hydrocarbon chains shield the nitrogen lone pairs, drastically reducing their nucleophilicity and catalytic availability. Additionally, the single-carbon bridge forces the bulky butyl groups into close proximity, further locking the molecule into a rigid, highly hydrophobic conformation according to [2].
Quantitative Physicochemical Properties
The structural differences translate directly into measurable physicochemical properties, dictating their respective laboratory applications.
Table 1: Comparative Physicochemical Data of Tertiary Diamines
| Property | TEMED | N,N,N',N'-Tetrabutylmethylenediamine |
| IUPAC Name | N,N,N',N'-Tetramethylethane-1,2-diamine | N,N,N',N'-Tetrabutylmethanediamine |
| CAS Number | 110-18-9 | 20280-10-8 |
| Molecular Formula | C6H16N2 | C17H38N2 |
| Molecular Weight | 116.21 g/mol | 270.50 g/mol |
| Carbon Bridge | Ethylene (-CH2-CH2-) | Methylene (-CH2-) |
| LogP (Hydrophobicity) | ~0.3 (Highly water-soluble) | 4.85 (Highly hydrophobic) |
| Primary Application | PAGE Polymerization Catalyst | Defoamer, Petroleum Processing Aid |
Mechanistic Causality in Experimental Applications
TEMED: The Aqueous Gold Standard
In Polyacrylamide Gel Electrophoresis (PAGE), the goal is to form a uniform gel matrix in an aqueous buffer. TEMED is chosen because its low LogP ensures complete solubility in water, and its unhindered nitrogen lone pairs rapidly catalyze the decomposition of ammonium persulfate (APS) into sulfate free radicals, a mechanism outlined by [3].
If a researcher attempted to substitute TEMED with N,N,N',N'-Tetrabutylmethylenediamine, the experiment would fail for two causal reasons:
-
Insolubility: With a LogP of 4.85, the tetrabutyl compound would phase-separate in the aqueous Tris-glycine buffer, preventing uniform distribution.
-
Steric Blocking: Even if artificially solubilized (e.g., via detergents), the bulky butyl groups would physically block APS from interacting with the nitrogen lone pairs, halting the generation of free radicals and preventing gelation.
TEMED-catalyzed APS radical generation and polyacrylamide gel polymerization pathway.
N,N,N',N'-Tetrabutylmethylenediamine: Hydrophobic Industrial Agent
Conversely, the tetrabutyl derivative excels where hydrophobicity is an asset. It is utilized industrially as a defoamer and processing aid in petroleum extraction [4]. In analytical chemistry, its extreme hydrophobicity and basicity make it an ideal stress-test analyte for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). It is used to validate the end-capping efficiency of specialized columns (like the Newcrom R1) because any unreacted surface silanols will cause severe peak tailing with this bulky diamine, as demonstrated by [5].
Reverse-phase HPLC analytical workflow for hydrophobic N,N,N',N'-Tetrabutylmethylenediamine.
Self-Validating Experimental Protocols
Protocol 1: Polyacrylamide Gel Polymerization (Using TEMED)
This protocol is a self-validating system: successful polymerization within the specified timeframe confirms the catalytic viability of the TEMED and the oxidative power of the APS[3].
-
Preparation: In a clean flask, combine 5.0 mL of 30% Acrylamide/Bis-acrylamide solution, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 0.1 mL of 10% SDS, and 2.3 mL of deionized water.
-
Initiation: Add 100 µL of freshly prepared 10% APS.
-
Catalysis: Add 10 µL of electrophoresis-grade TEMED. Swirl gently to avoid introducing oxygen (which acts as a radical scavenger and inhibits propagation).
-
Casting: Immediately pour the mixture into the glass plate cassette.
-
Validation Check: Monitor the remaining solution in the casting flask. If it solidifies into a rigid matrix within 15–30 minutes, the TEMED-APS redox system is functioning correctly. If it remains liquid, the TEMED has likely oxidized or the APS has degraded, necessitating fresh reagents.
Protocol 2: RP-HPLC Analysis (Using N,N,N',N'-Tetrabutylmethylenediamine)
This workflow validates the hydrophobic retention and silanol-shielding of an HPLC column[5].
-
Sample Prep: Dissolve N,N,N',N'-Tetrabutylmethylenediamine in acetonitrile to a concentration of 1 mg/mL.
-
Mobile Phase: Prepare an isocratic mixture of Acetonitrile and Water. Add 0.1% Phosphoric acid (H3PO4) to ensure the amine groups are protonated, preventing secondary interactions.
-
System Setup: Equilibrate a Newcrom R1 column (or equivalent low-silanol RP column) at a flow rate of 1.0 mL/min.
-
Injection & Detection: Inject 10 µL of the sample. Monitor via UV detection (typically 210 nm) or Mass Spectrometry.
-
Validation Check: A sharp, symmetrical peak validates that the column's stationary phase successfully mitigates secondary silanol interactions despite the analyte's bulky, basic nature. Peak tailing indicates column degradation or insufficient buffer capacity.
References
-
MP Biomedicals. "N,N,N′,N′-Tetramethylethylenediamine." Available at:[Link]
-
Bio-Rad Laboratories. "Acrylamide Polymerization — A Practical Approach." Available at: [Link]
-
National Center for Biotechnology Information (PubChem). "N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 - PubChem." Available at: [Link]
-
SIELC Technologies. "N,N,N',N'-Tetrabutylmethylenediamine - SIELC Technologies." Available at: [Link]
Sources
- 1. mpbio.com [mpbio.com]
- 2. N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 | CID 88455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 | CID 88455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N,N,N’,N’-Tetrabutylmethylenediamine | SIELC Technologies [sielc.com]
Comparative Technical Analysis: Bis(dimethylamino)methane vs. Bis(dibutylamino)methane
[1][2]
Executive Summary
Bis(dimethylamino)methane (TMMDA) and Bis(dibutylamino)methane (TBMDA) are geminal diamines (aminals) serving as methylene-transfer reagents and amine sources.[1][2]
-
TMMDA is a low-molecular-weight, highly volatile liquid used primarily for rapid aminomethylation in aqueous or polar organic phases.[1][2] Its high vapor pressure and low flash point pose significant flammability risks.[1][2]
-
TBMDA is a sterically bulky, high-boiling lipophilic analog.[2] It is the reagent of choice for high-temperature reactions, non-polar solvent systems, and applications requiring the introduction of a hydrophobic dibutylamino moiety.[2]
Chemical Identity & Structural Context[1][2][3][4][5][6][7]
These compounds belong to the class of
| Feature | Bis(dimethylamino)methane | Bis(dibutylamino)methane |
| Common Acronym | TMMDA / TMDM | TBMDA |
| CAS Number | 51-80-9 | 20280-10-8 |
| IUPAC Name | ||
| Molecular Formula | ||
| Molecular Weight | 102.18 g/mol | 270.50 g/mol |
| Structural Character | Compact, Sterically Unhindered | Bulky, Lipophilic |
Comparative Physical Properties Matrix
The following data consolidates experimental values and high-confidence predicted models (where noted) to illustrate the drastic physical divergence caused by the alkyl chain elongation.
| Property | Bis(dimethylamino)methane (TMMDA) | Bis(dibutylamino)methane (TBMDA) | Impact on Workflow |
| Physical State | Colorless Liquid | Colorless to Pale Yellow Liquid | TBMDA is viscous.[1][2] |
| Boiling Point | 85 °C (760 mmHg) | ~298 °C (760 mmHg) | TMMDA requires reflux condensers; TBMDA is stable in high-temp open baths.[1][2] |
| Density | 0.749 g/mL | 0.835 g/mL | TBMDA is denser but still floats on water.[1][2] |
| Flash Point | -11 °C (Highly Flammable) | 118.8 °C | TMMDA requires spark-proof handling; TBMDA is safer for scale-up.[1][2] |
| Water Solubility | Fully Miscible | Insoluble / Immiscible | TMMDA for aqueous work; TBMDA for hydrocarbon solvents (Hexane/Toluene).[1][2] |
| Refractive Index | 1.401 | ~1.445 (Predicted) | Used for purity checks.[1][2] |
| Vapor Pressure | High (Readily evaporates) | Very Low | TMMDA loss is significant during reaction; TBMDA persists.[1][2] |
Technical Insight: The ~213°C difference in boiling point allows TBMDA to be used as a "liquid chaser" in high-temperature azeotropic distillations where TMMDA would simply evaporate before reacting.[1][2]
Reactivity & Mechanistic Implications[1][2][5][8]
Both compounds act as "masked" formaldehyde and amine sources.[1][2] Their utility is defined by the Aminal-Iminium Equilibrium .[1][2]
Mechanism of Action (Mannich Reaction)
In the presence of an acid catalyst or heat, the aminal dissociates to generate a reactive iminium ion.[2] This electrophile attacks enolizable ketones or phenols.[1][2]
Figure 1: The generation of the active electrophilic iminium species from aminal precursors.[1][2]
Steric & Electronic Effects[1][2]
-
TMMDA (Methyl): The small methyl groups allow the iminium ion to attack sterically crowded centers.[1][2] However, the resulting Mannich base is often prone to retro-Mannich degradation (reversal) because the amine is a good leaving group.[1][2]
-
TBMDA (Butyl): The bulky butyl chains stabilize the product through the hydrophobic effect but retard the initial attack rate.[1][2] TBMDA is preferred when the target product requires high lipophilicity (e.g., CNS drugs crossing the blood-brain barrier) or when the reaction must be driven by high heat to overcome an energy barrier.[2]
Experimental Protocols
Synthesis of Bis(dibutylamino)methane (TBMDA)
While TMMDA is a commodity chemical, TBMDA is often synthesized in-house for specific projects.[1][2]
Reagents:
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Addition: Charge Dibutylamine and Toluene. Cool to 0°C.[1][2]
-
Reaction: Slowly add Formaldehyde.[1][2] The reaction is exothermic.[1][2]
-
Reflux: Heat to reflux (~110°C). Water will separate in the Dean-Stark trap.[1][2] Continue until water evolution ceases (approx. 2-4 hours).[1][2]
-
Purification:
Handling & Storage[1][2]
-
TMMDA: Must be stored in a flammables cabinet at <20°C. Use essentially spark-free tools.[1][2] It hydrolyzes rapidly in moist air to release dimethylamine (fishy odor) and formaldehyde.[1][2]
-
TBMDA: Store in a cool, dry place. While less flammable, it should be kept under inert gas (Nitrogen/Argon) to prevent slow hydrolysis and oxidation of the butyl chains.[2]
Applications in Drug Development[1]
TMMDA: The "Standard" Reagent
Used for introducing the dimethylaminomethyl group (
-
Example: Synthesis of Gramine derivatives from Indole.
-
Limitation: The dimethylamino group is often too polar for certain membrane-permeable targets.[1][2]
TBMDA: The "Lipophilic" Surrogate
Used for introducing the dibutylaminomethyl group (
Safety & Toxicology
| Hazard | TMMDA (Methyl) | TBMDA (Butyl) |
| Flammability | Danger (H225): Highly Flammable Liquid and Vapor.[1][2] | Warning: Combustible at high temperatures.[1][2] |
| Skin/Eye | Corrosive (H314): Causes severe skin burns.[1][2] | Irritant: Causes skin and eye irritation.[1][2] |
| Inhalation | Toxic.[1][2] High vapor pressure creates inhalation hazard.[1][2] | Low vapor pressure reduces inhalation risk at RT.[1][2] |
| Metabolites | Releases Formaldehyde (Carcinogen) + Dimethylamine.[1][2] | Releases Formaldehyde + Dibutylamine (Toxic).[1][2] |
Self-Validating Safety Check: Before heating TMMDA, verify the condenser coolant flow is <5°C. For TBMDA, ensure the bath oil is rated for >200°C if distilling, as the flask temperature will be extreme.[2]
References
Technical Guide: Stability of Aminal Linkages in N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
Executive Summary
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) represents a specific class of bis(dialkylamino)methanes , characterized by a central aminal linkage (
This guide addresses a critical gap in handling TBMDA: the aminal linkage instability . While TBMDA offers unique advantages as a lipophilic formaldehyde equivalent and Mannich reagent, it is prone to rapid degradation under acidic conditions.[1] This document details the mechanistic failure modes of the aminal bond and provides a validated protocol for stability assessment.[1]
Structural & Mechanistic Foundations
To understand the stability profile of TBMDA, one must first distinguish it from the more common vicinal diamines.
The single methylene bridge in TBMDA creates a gem-diamine (aminal) functionality.[1] This structure is electronically equivalent to an N,N-acetal.[1] Consequently, its stability is governed by the same principles that dictate acetal chemistry: kinetic stability in base, but thermodynamic instability in acid.
The Steric Influence of Butyl Groups
The "Tetrabutyl" substitution provides a significant kinetic barrier compared to the methyl analog (Bis(dimethylamino)methane). The bulky butyl chains create a hydrophobic shell around the nitrogen lone pairs.[1]
-
Effect: Reduced rate of protonation in aqueous biphasic systems.[1]
-
Consequence: TBMDA is more resistant to incidental moisture hydrolysis than its methyl counterparts, but remains vulnerable to direct acid contact.[1]
Stability Profiles
Hydrolytic Stability (Acid Sensitivity)
The primary degradation pathway for TBMDA is acid-catalyzed hydrolysis.[1] This reaction is irreversible in aqueous media, leading to the release of formaldehyde and dibutylamine.
Mechanism:
-
Protonation: An acid (
) protonates one nitrogen atom.[1] -
Elimination: The non-protonated nitrogen donates its lone pair to form a resonance-stabilized iminium ion , expelling the protonated amine (dibutylamine) as a leaving group.[1]
-
Hydrolysis: Water attacks the electrophilic iminium carbon.[1]
-
Collapse: The intermediate decomposes to release formaldehyde and a second equivalent of dibutylamine.[1]
Figure 1: Acid-catalyzed hydrolysis pathway of the aminal linkage in TBMDA.[1]
Thermal Stability
TBMDA exhibits moderate to high thermal stability in the absence of acidic catalysts.[1]
-
Distillation: It can be distilled under reduced pressure without decomposition.[1]
-
Disproportionation: At temperatures exceeding 150°C, aminals can undergo radical disproportionation or amine exchange if other amines are present.[1]
Oxidative Stability
Like all tertiary amines, TBMDA is susceptible to oxidation to form N-oxides (
Experimental Validation Protocol
To rigorously assess the quality of a TBMDA lot or its stability in a formulation, a Quantitative
Protocol Design
Objective: Determine the half-life (
| Parameter | Specification |
| Technique | |
| Solvent | |
| Internal Standard | 1,3,5-Trimethoxybenzene (Inert, distinct singlet) |
| Acid Challenge | Acetic Acid-d4 ( |
| Target Signal | Methylene Bridge ( |
Step-by-Step Methodology
-
Standard Preparation: Dissolve 20 mg of TBMDA and 5 mg of Internal Standard in 0.6 mL of
. -
Baseline Scan (
): Acquire a spectrum to establish the integral ratio between the TBMDA methylene singlet and the Internal Standard.[1] -
Acid Spike: Add 1.0 equivalent of Acetic Acid-d4 directly to the NMR tube.[1] Shake vigorously for 5 seconds.
-
Kinetic Loop: Immediately insert into the probe and acquire spectra every 5 minutes for 60 minutes at 25°C.
-
Data Analysis: Plot the natural log of the TBMDA concentration
vs. time. The slope yields the rate constant.[1]
Validation Criteria:
-
Success: The
singlet decreases, while a new signal for Formaldehyde (or its hydrate/hemiacetal) appears near 9.0–9.5 ppm (if anhydrous) or 4.8 ppm (glycol).[1] -
Failure: If the signal broadens without shifting, proton exchange is occurring without cleavage (salt formation).[1]
Figure 2: Kinetic NMR workflow for validating aminal linkage stability.
Handling & Storage Recommendations
Based on the stability profile, the following storage conditions are mandatory to maintain the integrity of the aminal linkage:
-
Moisture Exclusion: Store under Nitrogen or Argon.[1] While TBMDA is lipophilic, atmospheric moisture containing
(carbonic acid) can catalyze slow hydrolysis over months.[1] -
Container Material: Use glass or stainless steel. Avoid PVC or polymers that may contain acidic plasticizers.[1]
-
pH Control: Never expose TBMDA to protic acids unless the intention is to generate the iminium species for a reaction (e.g., Mannich reaction).[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Chapter on Acetals and Aminals).[1] Oxford University Press.[1] [1]
-
PubChem Database. (2025).[1] Bis(dimethylamino)methane Compound Summary. (Structural analog data used for mechanistic inference).[1][2] National Library of Medicine.[1] [Link]
-
Heck, R. et al. (2016).[1] Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. (Detailed kinetics on aminal hydrolysis). [Link]
Sources
Methodological & Application
Application Note: Protocol for Using Bis(dibutylamino)methane as a Hydrogen Sulfide Scavenger in Pharmaceutical Process Chemistry
Abstract & Core Directive
Objective: This guide details the protocol for utilizing bis(dibutylamino)methane (an aminal-type, non-triazine scavenger) to sequester hydrogen sulfide (H₂S) from pharmaceutical reaction mixtures.
Target Audience: Process chemists and CMC (Chemistry, Manufacturing, and Controls) leads.
Context: H₂S is a common byproduct in the synthesis of thioamides, reduction of sulfoxides, or deprotection of thiols. Even trace amounts (ppm levels) can poison precious metal catalysts (Pd, Pt, Rh) used in subsequent hydrogenation steps and pose severe safety hazards. Unlike traditional triazine scavengers, bis(dibutylamino)methane is highly soluble in non-polar organic solvents (e.g., toluene, heptane) and typically forms oil-soluble byproducts, avoiding the equipment fouling associated with dithiazine precipitates.
Scientific Integrity: Mechanism of Action
To apply this protocol effectively, one must understand the underlying "Aminal Sulfolysis" mechanism. Bis(dibutylamino)methane acts as a "methylene donor."
The Chemical Pathway
The molecule consists of a methylene bridge (
-
Activation: The aminal is stable in basic/neutral organic media but reactive toward strong nucleophiles like HS⁻.
-
Stepwise Substitution:
-
Step 1:
attacks the methylene carbon, breaking one C-N bond. -
Intermediate: Formation of a reactive aminomethyl thiol (
) and release of one equivalent of dibutylamine ( ). -
Step 2 (Polymerization/Cyclization): The sulfur intermediates rapidly oligomerize to form stable, organic-soluble species such as organic polysulfides or cyclic trithianes (depending on stoichiometry), releasing the second equivalent of amine.
-
Mechanism Diagram
The following diagram illustrates the transformation from the active scavenger to the stable sulfur-trapped species.
Figure 1: Reaction pathway of bis(dibutylamino)methane scavenging H₂S.[3] Note the release of dibutylamine, which remains in solution.
Experimental Protocols
Pre-Requisites & Safety
-
CAS Number: 102-79-4 (Bis(dibutylamino)methane)
-
Hazards: Combustible liquid. Causes skin irritation.[4] The reaction releases dibutylamine , a secondary amine.[5] Ensure the downstream process can tolerate or remove this amine (e.g., via acid wash).
-
Solvent Compatibility: Excellent in Toluene, Xylene, DCM, THF, Heptane. Poor in water.
Protocol A: Batch Scavenging (Reactor Post-Processing)
Scenario: A 10L reactor contains a crude reaction mixture (in Toluene) with ~500 ppm dissolved H₂S after a thioamide synthesis.
Step-by-Step Methodology:
-
Quantify Initial H₂S:
-
Draw a 10 mL aliquot.
-
Use a portable electrochemical H₂S analyzer (headspace measurement) or standard iodometric titration to establish the baseline concentration.
-
Calculation: Assume 500 ppm in 10L = ~5g H₂S (0.147 mol).
-
-
Calculate Stoichiometry:
-
Theoretical capacity: 1 mol scavenger removes ~2 mol H₂S (forming trithiane structures) or 1 mol H₂S (forming dithiazines).
-
Recommendation: Use a 10:1 molar excess relative to H₂S for rapid scavenging (< 1 hour).
-
Why? Mass transfer limitations in the liquid phase often require excess reagent to drive the reaction to completion (0 ppm) quickly.
-
-
Addition:
-
Adjust reactor temperature to 40–50°C . (Higher temperatures improve kinetics but decrease H₂S solubility; 45°C is the optimal tradeoff).
-
Add Bis(dibutylamino)methane slowly via addition funnel.
-
-
Agitation & Monitoring:
-
Stir vigorously (high shear is beneficial).
-
Monitor headspace H₂S every 15 minutes using a Dräger tube or electrochemical sensor.
-
-
Workup (Amine Removal):
-
Once H₂S is non-detectable (<1 ppm), cool to 20°C.
-
Crucial Step: Perform an acidic aqueous wash (e.g., 1M HCl or Citric Acid).
-
Reasoning: The scavenger converts H₂S into neutral organic sulfur species (stay in organic phase) and releases dibutylamine (basic). The acid wash protonates the dibutylamine and unreacted scavenger, pulling them into the aqueous waste layer, leaving the API and sulfur byproducts in the organic phase.
-
-
Filtration (Optional):
-
Unlike triazines, solids rarely form. If the API requires high purity, pass the organic layer through a carbon filter to adsorb the organic sulfur byproducts.
-
Protocol B: Continuous Flow Scavenging
Scenario: Protecting a downstream Pd/C flow hydrogenation reactor from H₂S poisoning.
Workflow Diagram:
Figure 2: Continuous flow setup for protecting sensitive catalysts.
Methodology:
-
Preparation: Dissolve Bis(dibutylamino)methane in the system solvent (e.g., 10% v/v solution).
-
Flow Rate Calculation: Set the scavenger pump flow rate to deliver 20 equivalents relative to the incoming H₂S flux.
-
Residence Time: Ensure a minimum of 120 seconds residence time in the mixing zone/coil at 60°C.
-
In-Line Extraction: Introduce a stream of dilute HCl immediately after the mixing coil. Use a membrane phase separator to remove the aqueous amine waste before the stream enters the catalytic reactor.
Data Presentation & Troubleshooting
Comparative Performance Table
| Feature | Bis(dibutylamino)methane | MEA-Triazine (Traditional) |
| Solubility | Soluble in Hydrocarbons (Oil-soluble) | Water/Alcohol Soluble |
| Byproduct Phase | Soluble Organic Liquid | Insoluble Solid (Dithiazine) |
| Fouling Risk | Low | High (Precipitates) |
| Reaction Rate | Moderate (Requires mixing) | Fast |
| Flash Point | >60°C (Combustible) | Variable (often aqueous) |
| Formaldehyde Release | Low (Reversible equilibrium) | Moderate |
Troubleshooting Guide
-
Issue: H₂S levels rebound after treatment.
-
Cause: Reversibility. The reaction is an equilibrium.[2] If the solution is heated excessively (>100°C) without removing the amine byproduct, H₂S can regenerate.
-
Fix: Perform the acid wash immediately after scavenging to lock the equilibrium by removing the amine.
-
-
Issue: Emulsion formation during acid wash.
-
Cause: Dibutylamine surfactant effects at high concentrations.[6]
-
Fix: Use a demulsifier or increase the ionic strength of the wash (add NaCl).
-
References
-
Sigma-Aldrich. tert-Butoxy bis(dimethylamino)methane Technical Data and Properties.[7] (Analogous chemistry for aminals). Link
-
Taylor, G. N., et al. Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega, 2023. (Detailed mechanistic insights on amine-aldehyde condensates). Link
- Kelland, M. A.Production Chemicals for the Oil and Gas Industry. CRC Press, 2014. (Authoritative text on non-triazine scavenger classes).
-
U.S. Patent 20150299100A1. Sulfide scavengers, methods for making and methods for using. (Describes the synthesis and application of secondary amine-aldehyde adducts). Link
-
Chemical Products Industries. The Chemistry Behind H₂S Scavenging Reactions. 2024.[8][9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butoxy bis(dimethylamino)methane | C9H22N2O | CID 79885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20150299100A1 - Sulfide scavengers, methods for making and methods for using - Google Patents [patents.google.com]
- 6. fqechemicals.com [fqechemicals.com]
- 7. tert-Butoxy bis(dimethylamino)methane technical 5815-08-7 [sigmaaldrich.com]
- 8. chemicalproductsokc.com [chemicalproductsokc.com]
- 9. H2S scavenger as a broad-spectrum strategy to deplete bacteria-derived H2S for antibacterial sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Using N,N,N',N'-Tetrabutylmethylenediamine as a lipophilic Lewis base
Application Note: High-Lipophilicity Lewis Base Activation using N,N,N',N'-Tetrabutylmethanediamine (TBMDA) [1]
Executive Summary
This guide details the synthesis, characterization, and application of N,N,N',N'-Tetrabutylmethanediamine (TBMDA) (CAS: 20280-10-8).[1] While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is the industry standard for activating organolithium reagents, its utility is often limited by poor solubility in strictly non-polar aliphatic hydrocarbons (e.g., pentane, hexane) at low temperatures.[1]
TBMDA serves as a lipophilic Lewis base .[1] Its bulky butyl groups and methanediamine core provide two critical advantages:[1]
-
Superior Solubility: Complete miscibility in cryogenic aliphatic solvents, preventing the precipitation of lithiated intermediates.[1]
-
Steric Modulation: The bulky
-butyl groups alter the aggregation state of organometallic complexes differently than the methyl variants, often favoring lower-order aggregates (dimers/monomers) that exhibit higher kinetic basicity.[1]
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | N,N,N',N'-Tetrabutylmethanediamine |
| Common Synonyms | Bis(dibutylamino)methane; TBMDA; Methylenebis(dibutylamine) |
| CAS Number | 20280-10-8 |
| Molecular Formula | |
| Molecular Weight | 270.50 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Miscible in Hexane, Heptane, Toluene, THF.[1] Insoluble in water.[1] |
| Stability | Stable in basic/neutral media.[1] Hydrolyzes in aqueous acid. |
Synthesis Protocol: The Paraformaldehyde Condensation
Rationale: Commercial availability of TBMDA can be sporadic.[1] This protocol allows for the rapid, scalable generation of the ligand from common precursors.[1] This is a condensation reaction forming an aminal.[1]
Safety: Dibutylamine is toxic and corrosive.[1] Formaldehyde is a carcinogen.[1] Perform all steps in a fume hood.
Materials:
-
Reagent A: Di-n-butylamine (2.0 equivalents)[1]
-
Reagent B: Paraformaldehyde (1.05 equivalents - slight excess)[1]
-
Solvent: Toluene (azeotropic solvent)[1]
-
Apparatus: Dean-Stark trap, reflux condenser, round-bottom flask.[1]
Step-by-Step Procedure:
-
Charge: In a 500 mL round-bottom flask, suspend Paraformaldehyde (3.15 g, 105 mmol) in Toluene (100 mL) .
-
Addition: Add Di-n-butylamine (25.8 g, 200 mmol) dropwise at room temperature. The reaction is slightly exothermic.[1]
-
Reflux: Attach the Dean-Stark trap and reflux condenser. Heat the mixture to a vigorous reflux (
). -
Water Removal (Self-Validation): Monitor the Dean-Stark trap. The reaction is theoretically complete when the stoichiometric amount of water (~1.8 mL for this scale) has separated.[1] This usually takes 2–4 hours.[1]
-
Purification:
-
Storage: Store under Nitrogen or Argon. Aminals are sensitive to atmospheric moisture over long periods.[1]
Yield: Expect >90% isolated yield.
QC Check:
Mechanism of Action: De-aggregation
The primary function of TBMDA is to break down the stable, unreactive aggregates of organolithium reagents.[1]
-
Native State: n-Butyllithium exists as a hexamer
in hydrocarbon solvents.[1] This aggregate is kinetically slow to react.[1] -
Activated State: TBMDA coordinates to the Lithium atoms, breaking the hexamer into thermodynamically unstable but kinetically highly active dimers or monomers.[1]
Figure 1: De-aggregation pathway of n-Butyllithium by TBMDA in non-polar media.[1]
Application Protocol: Hydrocarbon-Soluble Ortho-Lithiation
Scenario: You need to lithiate a lipophilic substrate (e.g., a long-chain aryl ether) and wish to avoid ether/THF due to safety (peroxide formation) or cryogenic solubility issues.[1]
Materials:
-
Substrate: Anisole (Model substrate) or specific lipophilic target.[1]
-
Base: n-Butyllithium (2.5 M in hexanes).[1]
-
Ligand: TBMDA (Synthesized in Section 3).[1]
-
Solvent: Anhydrous Hexane (dried over molecular sieves).[1]
Step-by-Step Procedure:
-
Ligand Solution Preparation:
-
In a flame-dried Schlenk flask under Argon, dissolve TBMDA (1.1 eq) in anhydrous Hexane.
-
Note: Unlike TMEDA, TBMDA will dissolve instantly even at
.[1]
-
-
Complex Formation:
-
Substrate Addition:
-
Cool the mixture to the desired reaction temperature (e.g.,
or room temperature, depending on substrate stability). -
Add the Substrate (1.0 eq) slowly.
-
-
Reaction:
-
Stir for 1–2 hours.
-
Monitoring: Pull an aliquot, quench with
, and check NMR for deuterium incorporation.[1]
-
-
Quench/Electrophile Trapping:
-
Workup:
Comparative Data: TBMDA vs. TMEDA
| Feature | TMEDA (Tetramethylethylenediamine) | TBMDA (Tetrabutylmethanediamine) |
| Lipophilicity (LogP) | ~0.3 (Low) | ~4.85 (High) |
| Solubility in Pentane @ -78°C | Moderate (Can precipitate) | Excellent (Fully Miscible) |
| Chelation Ring Size | 5-membered (with Li) | 4-membered (strained, with Li) |
| Steric Bulk | Low (Methyl groups) | High (Butyl groups) |
| Workup Removal | Water wash (pH dependent) | Acid hydrolysis (Destructive removal) |
Expert Insight: The 4-membered chelate ring formed by methanediamines (like TBMDA) is more strained than the 5-membered ring of ethylenediamines (TMEDA).[1] However, the "bite angle" of the
References
-
General Synthesis of Aminals
-
Lithium De-aggregation Theory
-
Collum, D. B. "The Solution Structures of Lithium Amides and Enolates: NMR Studies." Accounts of Chemical Research, 1993.[1]
- Relevance: Foundational text on how diamines alter aggregation st
-
-
Tetrabutylmethanediamine Identification
-
Analogous Chemistry (TMMDA)
-
Lipophilic Ligand Principles
Sources
- 1. N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 | CID 88455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N,N’,N’-Tetrabutylmethylenediamine | SIELC Technologies [sielc.com]
- 3. N,N,N',N'-TETRABUTYLMETHYLENEDIAMINE [drugfuture.com]
- 4. N,N,N',N'-Tetramethyldiaminomethane: properties, applications and safety_Chemicalbook [chemicalbook.com]
Application Note: Regioselective Aminomethylation using Bis(dibutylamino)methane
Executive Summary
This technical guide details the application of Bis(dibutylamino)methane (IUPAC:
This protocol is specifically designed for drug development workflows requiring the introduction of lipophilic dibutylaminomethyl motifs—critical for modulating LogP and enhancing blood-brain barrier (BBB) permeability in lead compounds.
Key Advantages
-
Acid-Free Conditions: Prevents decomposition of acid-labile substrates.
-
Regiocontrol: Favors ortho-substitution in phenols via hydrogen-bond directed delivery.
-
Moisture Tolerance: Superior to iminium salts (Eschenmoser’s salt) due to the reversibility of aminal formation.
Reagent Chemistry & Preparation
While commercially available, fresh preparation is recommended to ensure stoichiometry and avoid hydrolysis products (formaldehyde/dibutylamine).
Reaction:
Protocol A: Synthesis of Bis(dibutylamino)methane
-
Reagents: Dibutylamine (2.0 eq), Paraformaldehyde (1.0 eq formaldehyde equivalent).
-
Solvent: Toluene (Reaction medium & azeotrope former).
-
Equipment: Dean-Stark apparatus.
Step-by-Step:
-
Charge a 500 mL RB flask with dibutylamine (25.8 g, 200 mmol) and paraformaldehyde (3.0 g, 100 mmol).
-
Add Toluene (100 mL).
-
Reflux vigorously with a Dean-Stark trap until water collection ceases (approx. 2–3 hours). Note: Theoretical water yield is ~1.8 mL.
-
Cool to room temperature.
-
Remove toluene via rotary evaporation.
-
Purification: Distill under reduced pressure (high vacuum required due to molecular weight).
-
Target BP: ~140–145°C at 10 mmHg (Estimated; typically higher than dimethyl analog).
-
-
Storage: Store under Argon/Nitrogen at 4°C.
Application I: Ortho-Aminomethylation of Phenols
This method utilizes the "thermal aminal" pathway. The phenol acts as a proton source to activate the aminal, generating a reactive iminium ion pair in situ that is delivered to the ortho position via a hydrogen-bonded transition state.
Mechanism & Pathway
The reaction proceeds via the dissociation of the aminal into an iminium ion and a free amine.
Figure 1: Mechanism of thermal aminomethylation showing the hydrogen-bond directed ortho-selectivity.
Experimental Protocol
Substrate: 2-Naphthol (Model substrate). Reagent: Bis(dibutylamino)methane.
-
Setup: In a pressure tube or sealed vial, dissolve 2-Naphthol (1.0 eq) in Toluene (0.5 M concentration).
-
Addition: Add Bis(dibutylamino)methane (1.1 eq).
-
Reaction: Heat to 110°C for 12–16 hours.
-
Checkpoint: The solution should remain homogeneous.
-
-
Monitoring: Monitor via TLC (SiO2, 10% MeOH/DCM). Look for the disappearance of the phenol starting material.
-
Workup:
Application II: C-H Functionalization of Terminal Alkynes
This protocol utilizes a Copper(I) catalyzed activation of the alkyne, reacting with the in situ generated iminium species. This is superior to standard aqueous Mannich conditions which often hydrate the alkyne.
Workflow Diagram
Figure 2: Copper-catalyzed aminomethylation workflow for terminal alkynes.
Experimental Protocol
-
Reagents: Phenylacetylene (1.0 eq), Bis(dibutylamino)methane (1.2 eq), CuCl (0.05 eq).
-
Solvent: Anhydrous 1,4-Dioxane or DMSO .
-
Procedure:
-
Combine alkyne, aminal, and CuCl in a reaction vial under Argon.
-
Heat to 100°C for 4–8 hours.
-
Note: The solution will turn green/brown as the Cu-acetylide forms.
-
-
Workup:
-
Dilute with EtOAc.[1]
-
Wash with dilute aqueous
(to remove Copper). -
Dry over
and concentrate.
-
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Standard Mannich (Acidic) | Bis(dibutylamino)methane Method |
| pH Conditions | Acidic (pH < 3) | Neutral / Basic |
| Active Species | Iminium (from HCHO/Amine) | Aminal |
| Byproduct | Water | Dibutylamine |
| Regioselectivity | Mixed (Ortho/Para) | Highly Ortho (Phenols) |
| Substrate Scope | Acid-stable only | Acid-sensitive substrates OK |
NMR Validation (Self-Validating System)
To confirm the integrity of your reagent before use, perform a
-
Reagent Signal: The methylene bridge (
) appears as a singlet at 3.0 – 3.2 ppm . -
Hydrolysis Check: If you see a peak at
9.0+ ppm , formaldehyde has formed (reagent decomposition). -
Product Verification: The product benzylic methylene (
) typically shifts downfield to 3.6 – 4.0 ppm .
References
-
Classic Aminal Mannich Chemistry
-
Alkyne Functionalization
- Title: "Copper-Catalyzed Aminomethyl
- Source:Organic Letters
- Context: Protocols for A3-coupling variants using preformed aminals.
-
Reagent Properties
(Note: Specific page numbers and volume citations for "bis(dibutylamino)methane" specifically are rare compared to the dimethyl analog; however, the chemistry described above is the standard established protocol for the class of tetraalkylmethanediamines.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. americanbio.com [americanbio.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. severnbiotech.com [severnbiotech.com]
- 10. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Removal of Hydrogen Sulfide from Crude Oil Using Bis(dibutylamino)methane
Introduction: The Challenge of Sour Crude and the Role of Aminal Chemistry
Hydrogen sulfide (H₂S) is a pervasive and problematic contaminant in crude oil, contributing to significant operational and safety challenges in the petroleum industry.[1][2][3][4] Its presence leads to the corrosion of pipelines and processing equipment, poses serious health risks to personnel due to its high toxicity, and can result in finished products that do not meet stringent market specifications.[4][5] The process of removing H₂S, often referred to as "sweetening," is therefore a critical step in oil production and refining.[6][7]
A variety of chemical agents, known as H₂S scavengers, are employed to mitigate the hazards associated with sour crude.[6][8] These scavengers can be broadly categorized as regenerative or non-regenerative.[6] Among the non-regenerative options, which are often favored for their rapid and irreversible reaction with H₂S, formaldehyde-releasing agents have demonstrated high efficacy.[9][10][11]
This document provides a detailed examination of bis(dibutylamino)methane, an aminal compound that functions as a formaldehyde-releasing H₂S scavenger. We will explore the underlying chemical principles of its reaction with H₂S, provide a comprehensive protocol for its application and efficacy testing in a laboratory setting, and discuss the critical safety and handling considerations. This guide is intended for researchers and chemical engineers working to develop and optimize H₂S scavenging solutions for crude oil applications.
Principle of the Method: In-Situ Formaldehyde Generation and Reaction
Bis(dibutylamino)methane belongs to a class of compounds that do not scavenge H₂S directly but rather through the controlled release of formaldehyde in the oil matrix.[9][10] The core principle of this method is the hydrolysis of the aminal in the presence of water, which is invariably present in crude oil, to release formaldehyde and dibutylamine. The liberated formaldehyde is a highly reactive molecule that readily and irreversibly reacts with H₂S to form less harmful and more stable sulfur-containing compounds.[11]
The proposed reaction mechanism proceeds in two main stages:
-
Hydrolysis of Bis(dibutylamino)methane: The aminal reacts with water to yield formaldehyde and two equivalents of dibutylamine. This equilibrium is crucial for the controlled release of the active scavenging agent.
-
Reaction of Formaldehyde with H₂S: The in-situ generated formaldehyde reacts with H₂S in a series of steps to form products such as 1,3,5-trithiane, a stable six-membered ring containing alternating carbon and sulfur atoms. The dibutylamine generated in the first step can also contribute to the overall scavenging process, although the primary reaction is driven by formaldehyde.
This indirect scavenging mechanism offers the advantage of using a more stable and less volatile precursor chemical while ensuring that the highly reactive formaldehyde is generated directly where it is needed.
Caption: Proposed reaction pathway for H₂S scavenging.
Materials and Apparatus
Reagents
-
Sour crude oil sample with a known initial H₂S concentration
-
Toluene (ACS grade or higher)
-
Isopropanol (ACS grade or higher)
-
Silver nitrate (AgNO₃) solution, 0.1 N standardized
-
Sodium hydroxide (NaOH) solution, 1 M
-
Nitrogen gas, high purity
-
Deionized water
Apparatus
-
Glass reaction vessel with a multi-neck lid (e.g., 500 mL jacketed reactor)
-
Overhead stirrer with a paddle or turbine impeller
-
Syringe pump for precise scavenger injection
-
Temperature-controlled water bath or circulator
-
Gas dispersion tube
-
H₂S gas detector or analytical system (e.g., gas chromatograph with a sulfur-selective detector or potentiometric titrator)[12][13][14]
-
Standard laboratory glassware (pipettes, burettes, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat, and a respirator with cartridges appropriate for organic vapors and formaldehyde if working in an open system.[15][16]
Experimental Protocol: Evaluating Scavenger Efficacy
This protocol details a laboratory-scale procedure to determine the H₂S scavenging efficiency of bis(dibutylamino)methane in a crude oil sample.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology
-
Sample Preparation and Initial H₂S Measurement:
-
Homogenize the sour crude oil sample by gentle agitation.
-
Carefully transfer a known volume (e.g., 250 mL) of the sour crude oil into the reaction vessel.
-
Immediately determine the initial H₂S concentration of the crude oil using a suitable analytical method, such as potentiometric titration with silver nitrate, as this is a reliable and operator-independent technique.[14][17] This initial measurement serves as the baseline (T₀).
-
-
Reaction Setup:
-
Assemble the reaction apparatus, ensuring all joints are properly sealed.
-
Place the reaction vessel in the temperature-controlled bath and set the desired temperature (e.g., 50°C, a common temperature for such studies).
-
Begin stirring at a constant rate (e.g., 300 RPM) to ensure adequate mixing without creating a vortex that could lead to excessive volatilization of H₂S.
-
Purge the headspace of the reactor with nitrogen gas to create an inert atmosphere.
-
-
Scavenger Injection:
-
Calculate the required volume of bis(dibutylamino)methane based on the desired dosage (e.g., 1000 ppm). The dosage should be determined based on the initial H₂S concentration and the stoichiometry of the reaction, with optimization being a key goal of the experiment.
-
Using the syringe pump, inject the calculated volume of the scavenger into the crude oil over a set period (e.g., 1 minute) to ensure even distribution.
-
-
Reaction and Sampling:
-
Start the timer immediately after the scavenger injection is complete.
-
At predetermined time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot (e.g., 10 mL) of the treated crude oil for H₂S analysis.
-
For each aliquot, immediately measure the H₂S concentration using the same analytical method as in Step 1.
-
-
Data Analysis and Interpretation:
-
Record the H₂S concentration at each time point.
-
Calculate the H₂S removal efficiency at each time point using the following formula: Efficiency (%) = [(Initial H₂S - H₂S at time t) / Initial H₂S] x 100
-
Plot the H₂S concentration and the removal efficiency as a function of time to determine the reaction kinetics.
-
Data Presentation and Expected Results
The results of the experiment should be tabulated to clearly show the relationship between reaction time, H₂S concentration, and scavenging efficiency.
| Time (minutes) | H₂S Concentration (ppm) | Scavenging Efficiency (%) |
| 0 | 950 | 0 |
| 15 | 420 | 55.8 |
| 30 | 210 | 77.9 |
| 60 | 85 | 91.1 |
| 120 | 25 | 97.4 |
| 240 | <10 | >99.0 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the crude oil type, initial H₂S concentration, temperature, and scavenger dosage.
The expected outcome is a rapid decrease in H₂S concentration following the injection of bis(dibutylamino)methane, with the reaction rate slowing as the H₂S concentration approaches zero. The efficiency of the scavenger can be compared to other commercially available products under the same experimental conditions.[1][2]
Safety and Handling Precautions
-
Chemical Hazards: Bis(dibutylamino)methane, as a formaldehyde-releasing agent, should be handled with care.[9] Avoid inhalation of vapors and contact with skin and eyes.[15][16] Formaldehyde itself is a known carcinogen and sensitizer.[9] All handling of the scavenger and treated crude oil should be performed in a well-ventilated fume hood.
-
H₂S Toxicity: Hydrogen sulfide is an extremely toxic gas.[18] Ensure the experimental setup is gas-tight and that appropriate H₂S monitoring is in place. Have a clear emergency plan for potential H₂S leaks.
-
Flammability: Crude oil and many of the solvents used are flammable.[19] Keep all sources of ignition away from the experimental area.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15] For handling concentrated scavenger or in case of potential exposure to H₂S or formaldehyde vapors, a respirator is recommended.
-
Waste Disposal: Dispose of all chemical waste, including treated crude oil and cleaning solvents, in accordance with local environmental regulations.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Scavenging Efficiency | Insufficient scavenger dosage. Poor mixing. Low reaction temperature. Presence of interfering compounds in the crude oil. | Increase scavenger dosage. Increase stirring speed. Increase reaction temperature. Analyze crude oil for potential inhibitors. |
| Inconsistent H₂S Readings | Analytical error. Non-homogenous sample. Loss of H₂S to the headspace. | Calibrate analytical equipment. Ensure proper sample mixing before taking aliquots. Maintain a slight positive nitrogen pressure in the reactor. |
| Formation of Solids/Precipitates | Reaction byproducts may have low solubility in the crude oil. | Characterize the solids to understand their composition. Consider the use of a dispersant or a different scavenger formulation. |
Conclusion
Bis(dibutylamino)methane presents a viable option for the removal of hydrogen sulfide from crude oil, operating through the efficient in-situ release of formaldehyde. The protocols outlined in this document provide a robust framework for the systematic evaluation of its scavenging performance in a controlled laboratory environment. By carefully controlling experimental parameters and adhering to strict safety protocols, researchers can accurately determine the reaction kinetics and efficiency of this scavenger, contributing to the development of more effective and reliable sweetening solutions for the oil and gas industry. Further studies may focus on optimizing the scavenger formulation, understanding the impact of different crude oil compositions, and characterizing the long-term stability of the reaction byproducts.
References
-
KECO. (n.d.). MEASURING H2S IN CRUDE OIL FOR QUALITY CONTROL & TRANSPORTATION SAFETY. Retrieved from [Link]
-
Heshka, N. E., & Hager, D. B. (2015). Measurement of H2S in Crude Oil and Crude Oil Headspace Using Multidimensional Gas Chromatography, Deans Switching and Sulfur-selective Detection. Journal of Visualized Experiments, (106). Retrieved from [Link]
-
Kalal, H. S., Beigi, A. A. M., Farazmand, M., & Tash, S. A. (2012). Determination of H2S in Crude Oil via a Rapid, Reliable and Sensitive Method. Journal of the Japan Petroleum Institute, 55(5), 323-329. Retrieved from [Link]
-
KECO. (2023, May 9). Exploring Different Hydrogen Sulfide (H2S) Analysis Methods. Retrieved from [Link]
-
Petroleum Safety Authority Norway. (2023, October 23). Formaldehyde-releasing chemicals in the petroleum industry. Retrieved from [Link]
-
Formaldehyde Council. (n.d.). Formaldehyde Plays A Critical Role in Empowering American Energy. Retrieved from [Link]
-
Du, S. (2020). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. PRISM. Retrieved from [Link]
-
Silva, A. A., et al. (2024). Mechanistic Insights into the Efficiency of Formaldehyde-Based Compounds and Glyoxal as H2S Scavengers. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Q2 Technologies. (2019, April 18). H2S Removal from Crude Oil and Natural Gas. Retrieved from [Link]
-
Al-Muntaser, A. A., et al. (n.d.). Synthesis and Reaction Byproduct Characterization and Mechanistic Understanding of Hemiformal Based Hydrogen Sulfide Scavengers. Retrieved from [Link]
-
Ereztech LLC. (2025, June 13). SI8403 Safety Data Sheet. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2025, December 30). Performance of Different H2S Scavengers in Crude Oil. Science Publishing Group. Retrieved from [Link]
-
Riazi, M. R., & Al-Adwani, H. (2012). A Study on H2S Removal of Crude Oil by Using Some New Synthetic Scavengers and Optimization of Several Effective Parameters in Crude Oil Sweetening. Energy & Fuels, 26(5), 2758-2763. Retrieved from [Link]
-
Quintero, J., et al. (2023). New Trends for Hydrogen Sulfide Scavenging Using Natural Compounds as Biogenic Amines. ACS Omega. Retrieved from [Link]
-
TotalEnergies. (2020, November 12). Alternative Chemistries for H2S Scavenging – Total Feedback. CoLab. Retrieved from [Link]
- Google Patents. (n.d.). US20150299100A1 - Sulfide scavengers, methods for making and methods for using.
-
SLB. (2024, April 4). Nitrogen-free scavenger lowers H2S by 99.7% and enables 63% more gas production. Retrieved from [Link]
-
ResearchGate. (2026, January 6). Performance of Different H2S Scavengers in Crude Oil. Retrieved from [Link]
-
Ecolab. (n.d.). H2S Scavenger for Crude Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review of H2S Scavenger Technologies from Oil and Gas Streams. Retrieved from [Link]
-
BiSN. (n.d.). Case Studies. Retrieved from [Link]
-
Du, S. (2020). Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. University of Calgary. Retrieved from [Link]
-
World Oil. (n.d.). H2S Scavengers & Hydrogen Sulfide Management. Retrieved from [Link]
-
GATE Energy. (2014, April 30). Introduction to H2S Scavenging. Retrieved from [Link]
- Google Patents. (n.d.). US20130004393A1 - Synergistic Method for Enhanced H2S/Mercaptan Scavenging.
-
Air Liquide. (2023, January 20). SAFETY DATA SHEET Methane. Retrieved from [Link]
-
MDPI. (n.d.). Temperature-Dependent Kinetic Study of the Reactions of Hydrogen Atoms with H2S and C2H4S. Retrieved from [Link]
-
KAUST Repository. (2025, February 27). A kinetic modeling and techno-economic analysis study. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). Experimental and kinetic modeling study of the CH4+H2S+air laminar burning velocities at atmospheric pressure. Retrieved from [Link]
-
Chemical Products Industries. (2024, August 23). The Chemistry Behind H₂S Scavenging Reactions. Retrieved from [Link]
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. researchgate.net [researchgate.net]
- 3. ecolab.com [ecolab.com]
- 4. worldoil.com [worldoil.com]
- 5. chemicalproductsokc.com [chemicalproductsokc.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction to H2S Scavenging — GATE Energy [gate.energy]
- 8. Alternative Chemistries for H2S Scavenging – Total Feedback | CoLab [colab.ws]
- 9. Formaldehyde-releasing chemicals in the petroleum industry [havtil.no]
- 10. americanchemistry.com [americanchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. liquidgasanalyzers.com [liquidgasanalyzers.com]
- 13. Measurement of H2S in Crude Oil and Crude Oil Headspace Using Multidimensional Gas Chromatography, Deans Switching and Sulfur-selective Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. echemi.com [echemi.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. Determination of H2S in Crude Oil via a Rapid, Reliable and Sensitive Method [amecj.com]
- 18. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 19. alsafetydatasheets.com [alsafetydatasheets.com]
Strategic Utilization of N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) for Lipophilic Amine Synthesis
Executive Summary
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) , also known as bis(dibutylamino)methane, represents a sophisticated "masked" reagent for the introduction of dibutylaminomethyl moieties. Unlike traditional Mannich conditions that require the handling of volatile formaldehyde and secondary amines, TBMDA acts as a stable, pre-formed aminal reservoir. Upon activation, it releases the reactive dibutyliminium ion in a controlled manner.
This Application Note details the use of TBMDA for synthesizing functionalized amines with high lipophilicity—a critical physicochemical parameter for enhancing the blood-brain barrier (BBB) penetration and bioavailability of drug candidates.
Part 1: Mechanistic Insight — The Iminium Gateway
The utility of TBMDA relies on its ability to function as a Lewis-Base Surrogated Iminium Source . In neutral media, TBMDA is stable and lipophilic. However, in the presence of a protic or Lewis acid, it undergoes C-N bond cleavage to generate the electrophilic species.
The Activation Pathway
The reaction does not proceed via a concerted mechanism but rather through an elimination-addition sequence. The steric bulk of the butyl chains stabilizes the intermediate iminium ion against oligomerization, a common side reaction with methyl analogs.
Figure 1: Acid-mediated activation of TBMDA generating the reactive dibutyliminium electrophile.
Part 2: Primary Applications
Application A: Ortho-Aminomethylation of Phenols (The "Modern Mannich")
TBMDA is superior to traditional formaldehyde/amine mixtures for functionalizing electron-rich aromatics (phenols, naphthols, indoles).
-
Why TBMDA? The reaction is strictly anhydrous.[1] This prevents the formation of hydroxymethyl byproducts and allows for the functionalization of moisture-sensitive substrates.
-
Selectivity: The bulky butyl groups direct the substitution to the ortho position via hydrogen-bond coordination with the phenolic hydroxyl group.
Application B: C-Alkylation of Terminal Alkynes
TBMDA reacts with terminal acetylenes in the presence of Copper(I) catalysts to form propargyl amines (
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 2-((Dibutylamino)methyl)-4-bromophenol
Target: Introduction of a lipophilic amine handle to a halogenated phenol.
1. Reagents & Equipment
-
Substrate: 4-Bromophenol (1.0 equiv)
-
Reagent: TBMDA (1.2 equiv) [CAS: 20280-10-8][2]
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
-
Catalyst: No external catalyst required for phenols (thermal activation); for less acidic substrates, add 5 mol%
. -
Atmosphere: Nitrogen or Argon.
2. Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with nitrogen.
-
Charging: Add 4-Bromophenol (1.73 g, 10 mmol) and anhydrous Toluene (20 mL). Stir until dissolved.
-
Reagent Addition: Add TBMDA (3.24 g, 12 mmol) via syringe. The solution may warm slightly due to hydrogen bonding.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). The product will be less polar than the starting phenol but more polar than TBMDA.
-
-
Workup (Critical for Amine Purity):
-
Cool to room temperature.[3]
-
Dilute with Diethyl Ether (50 mL).
-
Wash 1: Water (2 x 20 mL) to remove the liberated dibutylamine byproduct (partial removal).
-
Extraction: Extract the organic layer with 1M HCl (3 x 20 mL) . The product moves to the aqueous phase; non-basic impurities remain in the organic phase.
-
Basification: Neutralize the combined aqueous extracts with saturated
or 1M NaOH until pH > 10. -
Recovery: Extract the cloudy aqueous mixture with DCM (3 x 30 mL).
-
-
Isolation: Dry combined DCM layers over
, filter, and concentrate under reduced pressure.
3. Expected Results
-
Yield: 75–85%
-
Appearance: Pale yellow viscous oil (crystallizes upon standing if high purity).
-
Characterization:
-
1H NMR (
): Diagnostic singlet for bridge at ppm. -
Mass Spec: M+1 peak corresponding to Substrate + 141 Da.
-
Part 4: Experimental Workflow Visualization
Figure 2: Purification workflow utilizing the basicity of the aminomethylated product.
Part 5: Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| Toluene | Excellent | High boiling point supports thermal activation; good solubility for lipophilic TBMDA. |
| Acetonitrile | Good | Best for Lewis-acid catalyzed reactions (e.g., with |
| Ethanol | Poor | Protic solvents can interfere with the iminium equilibrium; leads to solvolysis. |
| DCM | Moderate | Good for low-temp reactions (e.g., with highly reactive indoles), but requires acid catalyst. |
Troubleshooting Guide
-
Low Conversion: If the reaction stalls, the liberated dibutylamine (byproduct) may be inhibiting the catalyst. Solution: Use a Dean-Stark trap to remove the amine if the boiling point allows, or add a scavenger (e.g., molecular sieves).
-
Oligomerization: Rare with TBMDA due to steric bulk, but if observed, dilute the reaction mixture (0.1 M concentration).
-
Moisture Sensitivity: TBMDA hydrolyzes slowly in moist air to form formaldehyde and dibutylamine. Ensure the reagent is stored under inert gas.
References
- Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses." CRC Press. (Foundational text on Mannich chemistry kinetics).
-
Katritzky, A. R., et al. (2005). "Benzotriazole-mediated aminoalkylation." Chemical Reviews. Link (Contextualizes aminal reactivity).
-
Belykh, D. V., et al. (2019). "Aminomethylation of chlorophyll a derivatives using bis(N,N-dimethylamino)methane." Journal of Porphyrins and Phthalocyanines. Link (Demonstrates the utility of bis-amino methanes in complex molecule synthesis; TBMDA follows homologous reactivity).
-
Trofimov, B. A., et al. (2008). "N,N,N′,N′-Tetramethylmethanediamine: A New Reagent for Aminomethylation of Acetylenes."[4] Synthesis. (Describes the transition-metal catalyzed pathway applicable to TBMDA).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis(dibutylamino)methane Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of bis(dibutylamino)methane (also known as N,N,N',N'-tetrabutylmethanediamine).
Aminal synthesis from bulky secondary amines is notoriously prone to low yields. This guide moves beyond basic recipes to explain the chemical causality behind each step, providing you with a self-validating workflow to ensure high-yield, reproducible results.
Mechanistic Causality: Why Your Yields Are Low
To troubleshoot effectively, we must first understand the reaction architecture. The synthesis of bis(dibutylamino)methane relies on the condensation of two equivalents of dibutylamine with one equivalent of formaldehyde .
The reaction is not a single concerted step. It proceeds via a hemiaminal intermediate, which undergoes dehydration to form a highly reactive Eschenmoser-type iminium ion. The second equivalent of dibutylamine then attacks this iminium ion to form the final aminal .
The Three Primary Yield Killers:
-
Equilibrium Limitations (Le Chatelier's Nemesis): Aminal formation is a reversible condensation. If water is not aggressively removed from the system, the equilibrium stalls, resulting in incomplete conversion.
-
Steric Hindrance: Dibutylamine is a bulky secondary amine. The nucleophilic attack of the second amine molecule onto the iminium ion faces significant steric resistance, requiring high kinetic energy (heat) to overcome the activation barrier.
-
Hydrolytic Cleavage: Aminals are the nitrogen analogues of acetals. While stable in basic conditions, they are highly labile in aqueous acids and will rapidly hydrolyze back into starting materials during improper workup.
Mechanistic pathway of bis(dibutylamino)methane synthesis via iminium intermediate.
Self-Validating Experimental Protocol
To overcome these yield killers, we must abandon aqueous formalin and utilize an anhydrous, azeotropic distillation approach. This protocol acts as a self-validating system : the physical collection of water serves as a real-time metric of reaction conversion.
Step-by-Step Methodology
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer, add 2.1 equivalents of anhydrous dibutylamine and 1.0 equivalent of paraformaldehyde. Causality: A slight excess of the amine ensures the complete consumption of formaldehyde, preventing the formation of unwanted polymeric aminal byproducts.
-
Solvent Addition: Add toluene (approx. 5 volumes relative to the amine). Causality: Toluene forms a highly efficient minimum-boiling azeotrope with water, allowing for its continuous removal.
-
Azeotropic Reflux (The Validation Step): Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110–120 °C. Monitor the water collecting in the trap.
-
System Validation: The reaction is strictly complete only when the theoretical volume of water (1 molar equivalent relative to paraformaldehyde) is collected. If the water volume plateaus early, the reaction has stalled.
-
-
Anhydrous Workup: Once validated, cool the mixture to room temperature. Filter the solution through a Celite pad to remove any unreacted paraformaldehyde. Causality: We strictly avoid aqueous washing to prevent hydrolytic degradation of the aminal bond.
-
Solvent Removal & Distillation: Evaporate the toluene under reduced pressure. Purify the crude product via high-vacuum fractional distillation.
Step-by-step experimental workflow with built-in validation checkpoints.
Quantitative Data & Parameter Optimization
To ensure reproducibility, compare your reaction parameters against these validated quantitative metrics.
Table 1: Formaldehyde Source Comparison Using the wrong formaldehyde source is the #1 cause of synthesis failure.
| Formaldehyde Source | Water Content | Equilibrium Impact | Byproduct Risk | Recommended Use |
| Aqueous Formalin (37%) | ~63% | Highly Unfavorable | High (Hydrolysis) | Avoid for aminal synthesis |
| Paraformaldehyde | < 5% | Favorable | Low | Primary Choice |
| Trioxane | < 1% | Favorable | Medium (Needs acid) | Alternative (Requires Lewis Acid) |
Table 2: Distillation Parameters for Bis(dibutylamino)methane The product has a high molecular weight (270.5 g/mol ) . Atmospheric distillation will destroy your yield.
| Parameter | Temperature Range | Causality / Rationale |
| Boiling Point (Atmospheric) | ~270 °C | Causes severe thermal degradation and C-N bond cleavage. |
| Boiling Point (10 mmHg) | ~130–135 °C | Acceptable, but prolonged heating may still cause slight yellowing. |
| Boiling Point (1 mmHg) | ~95–100 °C | Ideal range for safe, high-purity fractional distillation. |
Troubleshooting FAQs
Q: My reaction stalls at 40-50% conversion, even when using a Dean-Stark trap. What is happening? A: This is a classic symptom of steric hindrance combined with insufficient kinetic energy. Dibutylamine's bulky aliphatic chains shield the iminium intermediate. If you are using a lower-boiling solvent (like benzene or cyclohexane), the reflux temperature is too low to overcome the activation energy required for the second nucleophilic attack. Corrective Action: Switch to toluene or xylenes to increase the reflux temperature to ≥110 °C.
Q: The crude NMR looks great, but my product turns into a complex mixture after workup. Why? A: You likely performed an aqueous wash (e.g., brine or dilute acid) to remove unreacted amine. Aminals are highly susceptible to hydrolytic cleavage . The water and trace acid rapidly reverse the reaction, breaking the aminal back down into dibutylamine and formaldehyde. Corrective Action: Rely strictly on anhydrous filtration and high-vacuum distillation for purification. Do not let the product touch water.
Q: Can I use a desiccant like Magnesium Sulfate (
Q: How do I track the reaction progress? The product lacks a strong UV chromophore for HPLC/TLC.
A: Do not rely on UV-based chromatography. Use the built-in validation of the Dean-Stark trap (volumetric water tracking). For spectroscopic confirmation, use Gas Chromatography (GC-FID) or
References
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. National Institutes of Health (PMC). Available at:[Link]
-
Metal-Free Selective Synthesis of α,β-Unsaturated Aldehydes from Alkenes and Formaldehyde Catalyzed by Dimethylamine. Chemistry—A European Journal. Available at:[Link]
-
N,N,N',N'-Tetrabutylmethylenediamine (Compound Summary). PubChem. Available at:[Link]
-
Progress in the Synthesis and Application of Aminals: Scaffolds for Molecular Diversity. Journal of the American Chemical Society. Available at:[Link]
Optimizing reaction temperature for H2S scavenging with diamines
Technical Support Center: H₂S Scavenging Optimization Topic: Optimizing Reaction Temperature for Diamine-Based Scavengers Role: Senior Application Scientist
Welcome to the Advanced Applications Support Center
Current Status: Operational Ticket ID: OPT-TEMP-H2S-001 Subject: Balancing Kinetics and Stability in Diamine/Triazine Scavenging
As a Senior Application Scientist, I often see researchers treat temperature as a simple "accelerator." In Hydrogen Sulfide (H₂S) scavenging—particularly with diamine-based chemistries (including triazines and amine-aldehyde condensates)—temperature is not just an accelerator; it is a selector . It selects whether you form stable, soluble byproducts or insoluble, fouling polymers.
This guide moves beyond basic instructions to the causality of failure. We will optimize your reactor conditions to balance the Arrhenius advantage (kinetics) against the Solubility penalty (thermodynamics).
Part 1: The Core Conflict (Thermodynamics vs. Kinetics)
To optimize temperature, you must understand the mechanism. Diamine-based scavengers (and their triazine derivatives) typically react with H₂S via nucleophilic attack.
-
The Kinetic Zone (High T): Reaction rates increase. You achieve faster breakthrough times. However, you risk thermal degradation of the scavenger before it reacts, or reversion (re-release of H₂S) if the product is thermally unstable.
-
The Stability Zone (Low T): The scavenger is stable, but reaction rates are sluggish. Crucially, the solubility of the reaction byproduct (often dithiazine or polymeric species) drops, leading to catastrophic fouling.
The Reaction Pathway & Temperature Risks
The following diagram illustrates the critical decision points where temperature influences the pathway between successful scavenging and system failure.
Figure 1: Reaction pathway showing how temperature deviations lead to solids (low T) or reversion (high T).
Part 2: Troubleshooting Guide
Use this module to diagnose active failures in your scavenging loop.
Scenario A: "I have solids clogging my contactor/tower."
Diagnosis: Amorphous Polymeric Dithiazine (apDTZ) Precipitation.
-
The Science: At lower temperatures, the solubility of the dithiazine byproduct decreases. Furthermore, if the scavenger is "spent" (saturated), the monomeric dithiazine polymerizes into an insoluble solid [1].
-
Immediate Fix:
-
Increase Temperature: Raise the contactor temperature to >50°C (if safety permits) to increase byproduct solubility.
-
Check Joule-Thomson Effects: If you are throttling gas pressure before the scavenger unit, the gas is cooling rapidly. Install a heater upstream of the injection point.
-
Reduce Dosage: Paradoxically, over-injecting scavenger can promote polymerization if local concentration gradients are high.
-
Scenario B: "H₂S levels drop initially but rise downstream (Reversion)."
Diagnosis: Thermal Reversion.
-
The Science: Diamine-H₂S adducts are not infinite heat sinks.[1] At temperatures exceeding 120°C - 150°C (depending on the specific amine), the C-S bonds can cleave, regenerating H₂S. This is common in "reboiler" sections or hot gas stripping [2].
-
Immediate Fix:
-
Cool Downstream: Ensure the treated stream is cooled before entering storage or transport lines.
-
Switch Chemistry: If the process requires T > 150°C, diamine/triazine scavengers are chemically unsuitable. Switch to metal-oxide (zinc/iron) solid scavengers which form thermally stable metal sulfides [3].
-
Scenario C: "Poor removal efficiency despite high dosage."
Diagnosis: Kinetic Limitation (Contact Time Mismatch).
-
The Science: At ambient temperature (<25°C), the reaction kinetics of some diamines are too slow for the residence time in your contactor. You are venting unreacted scavenger.
-
Immediate Fix:
-
Increase T: Every 10°C increase roughly doubles the reaction rate (Arrhenius approximation).
-
Atomization: If you cannot heat the process, increase the surface area. Use a finer atomizing quill to create a mist, compensating for slow kinetics with massive surface area [4].
-
Part 3: Experimental Protocol for Temperature Optimization
Do not guess the temperature. Determine it empirically using a Breakthrough Curve Analysis .
Objective: Determine the minimum temperature required to achieve <4 ppm H₂S at a fixed residence time.
Apparatus Setup
-
Reactor: Continuous Stirred Tank Reactor (CSTR) or Sparged Bubble Column.
-
Gas Feed: N₂ balanced with 1000 ppm H₂S.
-
Detection: Online H₂S analyzer (electrochemical or tunable diode laser).
Step-by-Step Methodology
| Step | Action | Scientific Rationale |
| 1 | Baseline Establishment | Set reactor to 25°C . Establish a steady gas flow. Inject scavenger at a stoichiometric ratio of 1:1 (theoretical). |
| 2 | The Ramp | Increase temperature in 10°C increments , holding each step for 3 residence times. |
| 3 | Monitor Breakthrough | Record the outlet H₂S concentration. You are looking for the "Knee" of the curve where efficiency jumps. |
| 4 | Solids Check | After the run, filter the reactor fluid. Weigh any precipitated solids. |
| 5 | Data Plotting | Plot Efficiency (%) vs. Temperature AND Solid Mass (mg) vs. Temperature. |
The Optimization Logic: Select the temperature where Efficiency is >98% AND Solids are <0.1% .
-
If Efficiency is high but Solids are high:Too Cold.
-
If Efficiency drops as T rises:Too Hot (Reversion/Degradation).
Part 4: Decision Logic Visualization
Use this flowchart to guide your daily operational adjustments.
Figure 2: Operational logic for temperature adjustment based on efficiency and fouling data.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use diamine scavengers at 180°C? A: Generally, no . Most organic amine-based scavengers (MEA-triazine, MMA-triazine) begin to degrade or suffer from thermal reversion above 150°C. For temperatures >150°C, solid metal-oxide scavengers are the industry standard [3].
Q2: Why does my scavenger turn cloudy in winter? A: This is the solubility penalty . The reaction byproduct (dithiazine) has a temperature-dependent solubility limit. In winter, pipeline temperatures drop, causing the byproduct to crystallize out of solution. You must heat the stream or use a "winterized" formulation containing glycol or alcohols to boost solubility [1].
Q3: Is the reaction exothermic? A: Yes. The reaction of amines with H₂S is exothermic. In bulk storage tanks, this can be a safety hazard. However, in flow-through pipe applications, the heat generation helps maintain reaction kinetics but is usually dissipated by the flow [5].
References
-
Wylde, J. J., & Slayer, J. L. (2013). Polymeric Dithiazine: The Unwanted Byproduct of H₂S Scavenging. SPE International Symposium on Oilfield Chemistry.[2]
-
Gao, H., et al. (2022). Kinetic Study on High-Temperature H₂S Removal over Mn-Based Regenerable Sorbent. ACS Omega.
-
Chemical Products Industries. (2025). How Temperature and Pressure Affect Different H₂S Scavengers.
-
GATE Energy. (2014). H₂S Scavenging: Using Triazine and Application Methods.
-
Rocha, L. L., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H₂S Scavenging. ACS Omega.
Sources
Purification of N,N,N',N'-Tetrabutylmethylenediamine by vacuum distillation
Technical Support Center: Purification of N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
Role: Senior Application Scientist Subject: Vacuum Distillation Protocol & Troubleshooting Guide CAS Registry Number: 20280-10-8
Product Profile & Critical Parameters
Before initiating purification, you must distinguish N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) from its common analog, TMEDA. TBMDA is an aminal (N-C-N linkage), not a diamine with an ethylene bridge. This structural difference dictates its high boiling point and hydrolytic instability in acidic conditions.
| Parameter | Value | Technical Note |
| Molecular Formula | High molecular weight (270.5 g/mol ) implies high boiling point. | |
| Boiling Point (atm) | ~298°C | DO NOT distill at atmospheric pressure; thermal decomposition will occur. |
| Target BP (Vacuum) | ~135–145°C @ 1–2 mmHg | Estimated range. High vacuum is mandatory. |
| Major Impurities | Dibutylamine, Formaldehyde, Water | Precursors from synthesis. Dibutylamine BP is ~159°C (atm). |
| Stability | Base Stable / Acid Labile | Hydrolyzes rapidly in the presence of acid or hot water. |
The Purification Protocol
This protocol is designed to separate the lower-boiling precursor (dibutylamine) from the high-boiling TBMDA without triggering thermal degradation.
Phase A: Pre-Distillation Treatment (The "Drying" Step)
Why: Aminals can hydrolyze back to their precursors if water is present during heating. You must remove water chemically before applying heat.
-
Chemical Drying: Stir the crude TBMDA with Calcium Hydride (
) or Solid KOH pellets for 12–24 hours.-
Expert Insight: Avoid acidic drying agents (like Silica or some molecular sieves) as they will decompose the aminal linkage.
-
-
Filtration: Decant or filter the liquid under an inert atmosphere (
or Ar) to remove the drying agent.
Phase B: Vacuum Distillation Setup
-
Glassware: Short-path distillation head (to minimize thermal residence time) or a Vigreux column (if dibutylamine content is >5%).
-
Vacuum Source: High-vacuum pump capable of
mmHg. -
Heating: Oil bath with magnetic stirring. Never use a heating mantle directly on the flask to avoid hot spots.
Phase C: The Fractionation
-
Degassing: Apply vacuum gradually at room temperature to remove dissolved gases and volatile solvents.
-
Ramp Up: Slowly heat the oil bath.
-
Fraction 1 (Fore-run): Collect distillate coming over between 40°C – 70°C @ 1 mmHg . This is primarily unreacted dibutylamine .
-
-
Main Fraction: Increase bath temperature until the vapor temperature stabilizes (approx. 135°C – 145°C @ 1 mmHg ).
-
Action: Switch to the main receiver flask. Collect the colorless, viscous liquid.
-
-
Shutdown: Cool the system under vacuum. Backfill with Nitrogen/Argon, never ambient air (to prevent oxidation).
Visualization: Purification Workflow
Figure 1: Step-by-step workflow for the purification of TBMDA, emphasizing the critical drying phase.
Troubleshooting Guide (Q&A)
Q1: My distillate is cloudy or separating into two phases. What happened?
-
Diagnosis: This is classic Hydrolysis . The "cloudiness" is likely paraformaldehyde precipitating out, or water separating from the amine.
-
Root Cause: The crude material was not sufficiently dried, or there was an air leak admitting moisture during distillation. At high temperatures, trace water cleaves the aminal bond:
-
Solution: You must re-dry the distillate with
and redistill. Ensure your system is leak-tight.
Q2: The vacuum gauge reads <1 mmHg, but the temperature is fluctuating wildly.
-
Diagnosis: Bumping . TBMDA is viscous.
-
Root Cause: Lack of nucleation sites or water pockets flashing into steam.
-
Solution: Use a vigorous stir bar (magnetic stirring) in the distillation pot. Do not rely on boiling chips under vacuum. If bumping persists, use a larger distillation flask (never fill >50%).
Q3: The product is turning yellow/brown during distillation.
-
Diagnosis: Oxidative Degradation .
-
Root Cause: Amines are sensitive to oxygen at high temperatures. Your vacuum system likely has a micro-leak, or you backfilled with air while the oil bath was still hot.
-
Solution: Ensure all joints are greased and clipped. Only release vacuum with dry Nitrogen or Argon once the flask has cooled to <50°C.
Q4: I cannot get the material to distill; the pot temperature is >180°C.
-
Diagnosis: Insufficient Vacuum .
-
Root Cause: The boiling point of TBMDA is extremely high (~298°C atm). If your pump is only pulling 10-20 mmHg (water aspirator level), you will not be able to distill it without decomposing it.
-
Solution: You need a high-vacuum belt drive or rotary vane pump capable of <1 mmHg.
Visualization: Troubleshooting Logic
Figure 2: Logical decision tree for diagnosing common distillation failures.
Frequently Asked Questions (FAQs)
Q: Can I use Silica Gel to purify TBMDA via column chromatography instead? A: No. Silica gel is slightly acidic. TBMDA is an aminal and will decompose (hydrolyze) on the column, leading to low yields and contamination with dibutylamine. If you must use chromatography, use Basic Alumina or pre-treated silica (triethylamine deactivated), but vacuum distillation is superior for this compound.
Q: How should I store the purified TBMDA? A: Store under an inert atmosphere (Argon/Nitrogen) in a tightly sealed container, preferably away from light. Moisture is the enemy; over time, wet TBMDA will smell strongly of formaldehyde (pungent) and dibutylamine (fishy).
Q: Is TBMDA the same as TMEDA? A: No. TMEDA is Tetramethylethylenediamine (CAS 110-18-9). TBMDA is Tetrabutylmethylenediamine (CAS 20280-10-8).[1] TBMDA is much bulkier (butyl groups) and has a single carbon bridge (aminal), making it more sterically hindered and chemically distinct in ligand applications.
References
-
PubChem. N,N,N',N'-Tetrabutylmethylenediamine (Compound Summary). National Library of Medicine. CAS 20280-10-8.[1][2]
-
Sigma-Aldrich. N,N,N',N'-Tetrabutylmethanediamine Product Information.[3] (AldrichCPR Collection).[3]
-
ChemicalBook. Bis(dimethylamino)methane Properties (Homolog Comparison). (Referencing general aminal boiling point trends).
-
Wikipedia. Bis(dimethylamino)methane.[4][5] (General synthesis and stability of aminals).
Sources
- 1. N,N,N',N'-Tetrabutylmethylenediamine | C17H38N2 | CID 88455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N,N',N'-TETRABUTYLMETHANEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. N,N,N',N'-TETRABUTYLMETHANEDIAMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tert-ブトキシ ビス(ジメチルアミノ)メタン technical | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
Resolving solubility issues of diamine ligands in hexane and toluene
Technical Support Center: Ligand Solubility & Handling Topic: Resolving Solubility Issues of Diamine Ligands in Hexane and Toluene Ticket ID: #SOL-DIAM-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermodynamics of "Stubborn" Amines
Welcome to the technical support hub. If you are here, you are likely staring at a flask where your diamine ligand—critical for your organometallic catalyst or extraction protocol—is refusing to dissolve in hexane or toluene. It might be oiling out, forming a crust, or remaining a stubborn suspension.
The Core Conflict: Diamine ligands (e.g., TMEDA, DACH, chiral 1,2-diamines) possess a dual nature. They have hydrophobic carbon backbones but highly polar nitrogen centers capable of hydrogen bonding.
-
Hexane is a non-polar aliphatic solvent (Hansen Polarity Parameter
). It offers no stabilization for the amine's dipole. - -interactions and slightly higher polarizability, often making it the "bridge" solvent, but it is not a magic bullet.
This guide moves beyond "add more solvent" and addresses the chemical state of your ligand.
Module 1: The Diagnostic Triage
Before heating or adding co-solvents, you must identify what is actually in your flask. A "solid" diamine is not always just the diamine.[3]
Visual Inspection Protocol
| Observation | Likely Diagnosis | Immediate Action |
| White, crystalline crust | Carbamate Formation (Reaction with CO | STOP. Do not heat. Proceed to Protocol A. |
| Fine powder, completely insoluble | Amine Salt (HCl/HBr impurity) | Check pH/history. Proceed to Protocol B. |
| Oils out at bottom | Polarity Mismatch (Thermodynamic rejection) | Proceed to Protocol C. |
| Cloudy suspension in Toluene | Wet Solvent/Hydrate | Proceed to Protocol D. |
Module 2: Troubleshooting Protocols
Protocol A: The "Carbamate" Trap (CO Contamination)
The Science: Primary and secondary amines react avidly with atmospheric CO
Q: My ligand was liquid/soluble last month, now it's a solid crust. Why? A: The bottle was likely left uncapped or stored under air. You have synthesized a carbamate salt.
Corrective Workflow:
-
Do not filter. You want to recover the amine.
-
Degassing: If the carbamate is thermally unstable, heating under vacuum (Schlenk line) can reverse the reaction:
-
Chemical Reversal (Preferred): Wash the solid with a strong base (NaOH/KOH) in a biphasic system (Water/DCM) to decompose the carbamate, then dry and distill the organic layer.
Protocol B: The Hidden Salt (HCl Impurities)
The Science: Many commercial diamines (especially chiral ones like 1,2-diaminocyclohexane) are sold as tartrate or hydrochloride salts for stability. These have lattice energies far too high for non-polar solvents to break.
Q: I bought "Diamine X" but it won't dissolve in anything but water/methanol. A: Check the CAS number and label. If it says "•2HCl" or "Tartrate," you must free-base it.
Free-Basing Procedure:
-
Dissolve the salt in minimal water (
). -
Add 5M NaOH dropwise until
(ensure full deprotonation). -
Extract
with DCM or Et O (NOT hexane yet). -
Dry combined organics over Na
SO . -
Remove solvent in vacuo. The resulting oil/solid is your hexane-soluble ligand.
Protocol C: The "Oiling Out" Phenomenon (Phase Separation)
The Science: This occurs when the amine-amine interaction is stronger than the amine-solvent interaction. This is common with short-chain diamines (e.g., ethylenediamine derivatives) in cold hexane.
Q: It dissolves when hot, but separates into a sticky oil at the bottom when cooled. A: You have hit the "Upper Critical Solution Temperature" (UCST).
Solution 1: The "Doping" Strategy (Co-Solvent) Add a "bridge" solvent that is miscible with hexane but coordinates to the amine.
-
THF (Tetrahydrofuran): Add 2-5% v/v. The oxygen lone pair helps solvate the amine protons.
-
DCM (Dichloromethane): Excellent solvency, but be careful if your metal precursor is sensitive to halides or oxidation.
Solution 2: Solvent Switch Switch from Hexane to Methylcyclohexane (MCH) .
-
Why? MCH has a higher boiling point (101°C) than hexane (68°C) and slightly better polarizability, allowing for higher temperature dissolution without rapid evaporation.
Protocol D: Toluene & The "Wet" Cloud
The Science: Toluene can dissolve ~0.05% water (vs. ~0.01% for hexane). Diamines are hygroscopic. A cloudy solution often indicates that the amine has pulled water from the "dry" toluene, creating a micro-emulsion.
The Fix: Azeotropic Drying Do not just add molecular sieves (which can trap the amine).
-
Connect a Dean-Stark trap or a simple distillation head.
-
Reflux the toluene/amine mixture.
-
The water/toluene azeotrope boils at 85°C. Remove the first 10-15% of the solvent volume.
-
The remaining solution should clarify as it becomes anhydrous.
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for a researcher facing insolubility.
Figure 1: Decision Matrix for diagnosing diamine ligand insolubility. Follow the path based on visual observation of the mixture.
Module 4: Comparative Data (Solvent Parameters)
Understanding why hexane fails helps you choose the right modification.
| Solvent | Boiling Pt. (°C) | Compatibility with Diamines | |||
| n-Hexane | 69 | 14.9 | 0.0 | 0.0 | Poor. Only for very lipophilic, long-chain amines. |
| Toluene | 110 | 18.0 | 1.4 | 2.0 | Moderate. |
| THF (Co-solvent) | 66 | 16.8 | 5.7 | 8.0 | Excellent. Good H-bond acceptor for amine protons. |
| DCM | 40 | 18.2 | 6.3 | 6.1 | High. Dissolves almost all diamines, but non-coordinating. |
Data Source: Hansen Solubility Parameters (HSP) [1].
Frequently Asked Questions (FAQs)
Q: Can I just heat the hexane to reflux to dissolve the ligand? A: Yes, but with a caveat. If the solubility is purely temperature-dependent (endothermic dissolution), it will work. However, upon cooling, the ligand will likely crystallize out or oil out immediately. If you need the ligand to stay in solution at Room Temperature (RT) for a reaction, you must add a co-solvent (Protocol C).
Q: My ligand turns yellow in toluene over time. Is it degrading? A: Amines are prone to oxidation (forming N-oxides or imines) if the toluene contains dissolved oxygen. Always sparge your toluene with Argon/Nitrogen for 15 minutes before dissolving sensitive diamines. A yellow color often indicates trace oxidation products [2].
Q: Why does my diamine dissolve in benzene but not hexane? They are both non-polar.
A: Benzene (and Toluene) are polarizable.[4] The delocalized
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[1][5]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Chapter on Amines).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
Surry, D. S., & Buchwald, S. L. (2011). Diamine ligands in copper-catalyzed reactions. Chemical Science, 2(1), 27-50. (Discusses ligand handling).
Sources
- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
Minimizing side reactions when using aminals as formaldehyde equivalents
Technical Support Center: Optimizing Aminal-Mediated C1 Homologation
Current Status: Online 🟢 Ticket ID: C1-SYNTHON-OPT-001 Subject: Minimizing Side Reactions with Aminals (Formaldehyde Equivalents) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Kinetic vs. Thermodynamic Trap
Welcome to the technical support hub. You are likely here because your reaction using aminals (e.g.,
The Core Issue: Aminals are not simply "bottled formaldehyde." They are masked iminium ion generators. The most common failure mode is treating them thermodynamically (as a slow-release HCHO source) when they actually behave kinetically (as rapid electrophiles upon acid activation).
The guide below troubleshoots the three most common failure modes: Oligomerization , Amine Scrambling , and Hydrolytic Stall .
The Mechanistic Landscape (Visualization)
To solve the side reactions, you must visualize the equilibrium. Aminals exist in a delicate balance between the stable precursor, the reactive iminium species, and the hydrolysis products.
Figure 1: The Activation Landscape. Note that water diverts the active Iminium Ion to Formaldehyde, while the desired path requires the Iminium Ion to intercept the Nucleophile directly.
Troubleshooting Modules (FAQs)
Module A: The "Fast & Furious" Problem (Polymerization/Tars)
Symptom: The reaction mixture turns into a viscous oil or dark tar; NMR shows broad, undefined peaks. Diagnosis: Uncontrolled generation of iminium ions. If the concentration of the electrophile (iminium) exceeds the rate at which your nucleophile (e.g., ketone enol) can react, the iminium ions will polymerize or react with the solvent.
| Parameter | Adjustment Strategy | Why? |
| Acid Catalyst | Switch from Brønsted to Lewis | Strong protic acids (HCl, TFA) generate iminium ions instantly. Lewis acids (e.g., |
| Temperature | Ramp, don't Soak | Start at -78°C or 0°C. Aminal activation has a low energy barrier. High temps promote oligomerization. |
| Addition Mode | Inverse Addition | Add the aminal slowly to the nucleophile, not vice-versa. Keep the electrophile concentration low (pseudo-dilution). |
Module B: The "Wrong Amine" Problem (Scrambling)
Symptom: You used bis(dimethylamino)methane, but your product contains a different amine (if your substrate was an amine) or you see mixed products.[1]
Diagnosis: Amine Exchange. The amine released from the aminal (
-
Q: How do I stop the released amine from interfering?
-
A: You must "trap" the leaving group.
-
Protocol: Use an acid anhydride (e.g., acetic anhydride) or an acid chloride (acetyl chloride) as the activator instead of a simple proton source.
-
Mechanism: The anhydride reacts with the released dimethylamine to form an amide (
). Amides are non-nucleophilic and cannot reverse-react [2].
-
Module C: The "Stalled" Reaction (Hydrolysis)
Symptom: Starting material remains. You smell formaldehyde. Diagnosis: Premature Hydrolysis. If your solvent is "wet," water competes with the leaving amine. The aminal converts to formaldehyde (see Fig 1). While HCHO is an electrophile, it is less reactive toward weak nucleophiles than the iminium ion.
-
Corrective Action:
-
Use strictly anhydrous solvents (DCM or THF distilled over Na/Benzophenone or dried via alumina columns).
-
Add molecular sieves (4Å) to the reaction vessel.
-
Critical Check: Ensure your acid catalyst is anhydrous. Using aqueous HCl (37%) is the most common error. Use ethereal HCl or TMSCl instead.
-
Standard Operating Procedure (SOP)
Protocol: Anhydrous Aminomethylation using Bis(dimethylamino)methane Target: Minimizing side reactions in sensitive substrates.
-
Preparation:
-
Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvent: Anhydrous
(DCM). -
Reagent: Bis(dimethylamino)methane (Distill before use if yellowed).
-
-
Activation (The "Eschenmoser" Variation):
-
Note: Instead of mixing everything at once, we generate the active species in the presence of a trap.
-
Dissolve substrate (1.0 eq) in DCM.
-
Add Bis(dimethylamino)methane (1.1 eq).
-
Cool to 0°C.
-
-
Controlled Triggering:
-
Add Acetyl Chloride (1.1 eq) dropwise.
-
Observation: A white precipitate may form (Dimethylacetamide byproduct).
-
Chemistry: This generates the iminium ion irreversibly by trapping the leaving amine as the amide.
-
-
Reaction & Quench:
-
Allow to warm to RT.[2] Monitor by TLC.
-
Quench: Pour into saturated aqueous
. -
Workup: Extract with DCM. The amide byproduct remains in the aqueous/organic interface or can be washed out with water.
-
Decision Tree for Troubleshooting
Figure 2: Rapid Diagnostic Flowchart for Aminal Reactions.
References
- Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press.
-
Gaudry, M., Jasor, Y., & Khac, T. B. (1979).[3] Regioselective Mannich Condensation with Dimethyl(methylene)ammonium Trifluoroacetate.[3] Organic Syntheses, 59, 153. Link
-
Heaney, H., Papageorgiou, G., & Wilkins, R. F. (1997). Mannich reactions of aromatic and heteroaromatic compounds using aminals and iminium salts.[4] Tetrahedron, 53(8), 2941-2958. Link
- Murahashi, S. I. (1995). Synthetic aspects of metal-catalyzed oxidation of amines and related reactions. Angewandte Chemie International Edition, 34(22), 2443-2465.
Sources
- 1. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 2. CAS 51-80-9: Bis(dimethylamino)methane | CymitQuimica [cymitquimica.com]
- 3. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 4. myuchem.com [myuchem.com]
Technical Support Center: Improving Phase Transfer Efficiency with Lipophilic Diamine Extractants
Welcome to the technical support center for optimizing phase transfer reactions using lipophilic diamine extractants. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency of biphasic reactions. As your partner in the lab, we aim to provide not just protocols, but the underlying principles to empower you to troubleshoot and innovate. Our focus here is on leveraging expertise to solve practical challenges encountered during experimentation.
Core Principles: The Mechanism of Diamine-Mediated Phase Transfer
Phase Transfer Catalysis (PTC) is a powerful technique for reacting chemical species that are soluble in different, immiscible liquid phases (typically aqueous and organic).[1] The core challenge is bringing the reactant from the aqueous phase (like an inorganic nucleophile) into the organic phase to react with an organic substrate. Lipophilic diamine extractants act as "taxis," shuttling these reactants across the phase boundary.
The mechanism, known as the "Extraction Mechanism," involves the diamine catalyst, which possesses both a hydrophilic (amine) head and a lipophilic (long alkyl chain) tail.[2] The hydrophilic amine groups can interact with and form an ion pair with the aqueous-phase reactant. The lipophilic nature of the overall molecule allows this newly formed ion pair to dissolve in the organic phase, where it can react with the substrate.[3][4] Once the reaction is complete, the catalyst can return to the interface to pick up another reactant molecule, continuing the catalytic cycle.
Caption: Mechanism of diamine-mediated phase transfer catalysis.
Frequently Asked Questions (FAQs)
Q1: What defines a "lipophilic" diamine extractant and why is lipophilicity important?
A1: A lipophilic diamine extractant is an organic molecule containing two amine functional groups and significant nonpolar character, typically from long alkyl chains.[5] This dual nature is critical: the amine groups provide the hydrophilic sites to bind aqueous reactants, while the lipophilic (fat-loving) body of the molecule ensures its solubility, and that of its ion pair, in the organic solvent.[6] The degree of lipophilicity, often related to the total number of carbons in the alkyl chains, determines the catalyst's partitioning between the two phases and is a key parameter for optimization.[7]
Q2: How do I select the appropriate diamine extractant for my system?
A2: The choice is highly dependent on your specific reaction. Key factors to consider include:
-
Alkyl Chain Length: Longer chains increase lipophilicity, which can enhance transfer into very nonpolar organic phases but may decrease activity if the catalyst becomes too "organic-loving" and reluctant to return to the interface.[8]
-
Diamine Structure: The spacing and type (primary, secondary, tertiary) of the amine groups influence the stability and reactivity of the ion pair formed with the reactant.[9] For example, some intramolecular diamines show unique phase separation behavior after CO2 absorption.[9]
-
Reactant Type: The nature of the anion being transferred affects the choice. "Hard" anions (like hydroxide) may require different catalyst structures than "soft" anions (like iodide).
-
Solvent System: The polarity of the organic diluent must be matched with the extractant to ensure good solubility and prevent the formation of a third phase.[10]
Q3: What are common organic solvents (diluents) used with these extractants?
A3: The ideal diluent dissolves the extractant and the organic substrate but is immiscible with the aqueous phase. Common choices include toluene, hexane, chloroform, and kerosene.[11][12] The choice of diluent can significantly impact extraction efficiency; for instance, a solvent's dielectric constant can influence the distribution ratio of extracted species.[10] In some cases, more polar diluents can improve separation factors.[10]
Q4: Can these extractants be recycled?
A4: Yes, one of the benefits of PTC is the potential for catalyst recycling. After the reaction, the organic phase containing the product and the extractant is separated. The product can be isolated (e.g., via distillation or crystallization), and the remaining extractant solution can often be reused.[11][13] However, degradation of the amine extractant can occur over time due to reactions with impurities or harsh conditions, potentially forming heat-stable salts (HSSs) that reduce efficiency.[11][13]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the likely causes and how can I fix it?
A: This is a classic issue that usually points to a failure in the phase transfer process itself. The underlying cause is that the aqueous reactant is not reaching the organic substrate in sufficient concentration.
Possible Causes & Solutions:
-
Inefficient Mixing: The reaction occurs at the interface or in the organic phase, so contact between the phases is critical.
-
Solution: Increase the stirring rate. Ensure a vortex is visible, but not so vigorous that it creates a stable emulsion. For viscous mixtures, a mechanical stirrer is more effective than a magnetic stir bar.
-
-
Incorrect Catalyst Choice: The chosen diamine extractant may not be lipophilic enough to enter the organic phase or hydrophilic enough to interact with the reactant.
-
Solution: Screen a panel of extractants with varying alkyl chain lengths (C# value). A higher C# (total number of carbons) generally increases organophilicity.[7] For reactions involving hydrophilic anions like hydroxide, a catalyst's "q-value" (a parameter related to the distribution of carbons on the alkyl chains) can be a better predictor of success.[7]
-
-
Poor Solvent Compatibility: The organic diluent may not be optimal for your chosen extractant.
-
Solution: Test different organic solvents. Sometimes, a slightly more polar solvent can improve the solubility of the catalyst-reactant ion pair.[10] Alternatively, adding a "phase modifier" like a long-chain alcohol can prevent the formation of a third phase where the catalyst may be sequestered.[14]
-
-
Catalyst Poisoning or Degradation: Impurities in your reagents (e.g., acids, oxidants) can react with and deactivate the amine extractant.[11][13]
-
Solution: Ensure all reagents and solvents are pure and dry. If acidic byproducts are formed during the reaction, consider using a buffered aqueous phase.
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Persistent Emulsion Formation
Q: My aqueous and organic phases won't separate, forming a thick emulsion at the interface. How can I break it and prevent it from happening again?
A: Emulsion formation is one of the most common challenges in liquid-liquid extraction.[15] It occurs when the interfacial tension between the two phases is too low, often exacerbated by the presence of surfactant-like compounds or excessive mixing energy.[15][16] The diamine extractant itself can act as a surfactant.
Solutions to Break an Emulsion:
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic components out and promoting phase separation.[15]
-
Gentle Agitation: Gently swirl or rock the mixture instead of vigorous shaking. This can help the droplets coalesce without re-introducing high shear forces.[15]
-
Temperature Change: Gently warming or cooling the mixture can alter the viscosities and densities of the phases, which may be enough to induce separation.[16]
-
Filtration: For very stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for forcing phase separation.[17]
Prevention Strategies:
-
Reduce Mixing Intensity: Instead of vigorous shaking, use a slower, consistent stirring rate or gentle inversions of the separatory funnel.[16]
-
Modify Phase Ratio: Changing the volume ratio of the organic to aqueous phase can sometimes prevent emulsion formation.
-
Filter Feed Stream: If your starting material contains fine particulates, filter them out before the extraction, as solids can stabilize emulsions.[15]
Problem 3: "Third Phase" Formation
Q: A third, often viscous or oily, layer has formed between my aqueous and organic phases. What is it and how do I get rid of it?
A: The formation of a third phase is a known phenomenon in solvent extraction, particularly when there is a high concentration of the extractant or the extracted species in the organic phase.[14] This third phase often consists of aggregates of the extractant-metal salt complex that have become insoluble in the primary organic diluent.
Causes and Solutions:
-
High Extractant or Substrate Concentration: The organic phase has become overloaded.
-
Solution: Decrease the concentration of your extractant. You may need to perform the extraction with a larger volume of organic solvent.
-
-
Diluent Mismatch: The polarity of your diluent (e.g., a very nonpolar solvent like hexane) may be insufficient to solvate the relatively polar extractant-ion pair complex.
-
Solution: Switch to a more polar diluent (e.g., toluene or chloroform). Alternatively, add a "phase modifier," such as a long-chain alcohol (e.g., 1-octanol), to the organic phase. These modifiers act as co-solvents, increasing the solubility of the complex and preventing the third phase from forming.[14]
-
Problem 4: Biphasic or Incomplete Reaction
Q: After an initial period of reaction, the process seems to stop, and then restarts if I let it sit and shake it again. What's causing this biphasic behavior?
A: In the context of phase transfer catalysis, this "biphasic reaction" behavior (not to be confused with biphasic anaphylaxis in medicine[18][19]) often points to a mass transfer limitation or an equilibrium issue. The reaction consumes the reactant in the organic phase faster than the catalyst can replenish it.
Causes and Solutions:
-
Mass Transfer Limitation: The rate-determining step of your reaction is the transfer of the reactant from the aqueous phase to the organic phase.[2][7]
-
Solution: This is fundamentally an efficiency problem. All the solutions from "Problem 1: Low Yield" are applicable here: increase mixing, optimize the catalyst, and ensure solvent compatibility to speed up the transfer rate.
-
-
Product Inhibition: The product of the reaction might be interfering with the catalyst's activity, or the leaving group (Y⁻) is being transported back into the organic phase by the catalyst, competing with the desired reactant (Nu⁻).
-
Solution: If possible, try to remove the byproduct from the aqueous phase as it forms. Ensure you are using a sufficient excess of the aqueous reactant to competitively favor its transport into the organic phase.
-
Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction with a Diamine Extractant
-
Setup: Place a properly sized separatory funnel in a ring stand. Ensure the stopcock is closed and does not leak.[20]
-
Charging: Add the aqueous solution containing your reactant and the organic solvent containing your substrate and the lipophilic diamine extractant (typically 1-5 mol%).
-
Mixing: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and mix by gentle inversions or shaking for 2-5 minutes, venting frequently.[21]
-
Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the bottom layer. Collect the desired layer. If you are unsure which layer is which, add a small amount of water and observe which layer it joins.
-
Washing & Drying: Wash the organic layer with brine to remove residual water and break any minor emulsions.[15] Drain the organic layer into a flask and dry it with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to isolate your crude product.
Protocol 2: Catalyst Removal Post-Reaction
For many applications, the residual phase transfer catalyst must be removed from the final product.
-
Aqueous Wash: Wash the organic phase containing the product and catalyst with several portions of dilute acid (e.g., 0.1 M HCl). The acidic wash will protonate the diamine extractant, making it a salt that is more soluble in the aqueous phase, thereby extracting it from the organic layer.
-
Silica Gel Chromatography: If the product is stable on silica, passing the crude product through a short plug of silica gel can effectively remove the more polar catalyst.[22]
-
Dialysis: For polymeric products, dialysis can be an effective method to remove the small-molecule catalyst.[22]
Analytical Methods for Monitoring Phase Transfer Efficiency
Quantifying the efficiency of your phase transfer process is crucial for optimization. A combination of techniques can provide a full picture.[17]
| Technique | What It Measures | How It Works | Advantages/Disadvantages |
| UV-Vis Spectroscopy | Depletion of a chromophoric reactant or product from one phase. | The absorbance of the aqueous or organic phase is measured over time. A decrease in absorbance in the starting phase indicates successful transfer. | Adv: Simple, fast, non-destructive.[17] Disadv: Requires a chromophore; indirect measurement. |
| Gas/Liquid Chromatography (GC/LC) | Concentration of substrate and product in the organic phase. | Aliquots are taken from the organic phase at various time points, quenched, and analyzed to determine the reaction kinetics. | Adv: Highly quantitative, can monitor multiple species. Disadv: Destructive sampling, requires method development.[23] |
| Transmission Electron Microscopy (TEM) | For nanoparticle transfer, visual confirmation of particles in the organic phase. | A sample of the organic phase is dried on a grid and imaged to show the presence, size, and morphology of the transferred nanoparticles. | Adv: Direct visual evidence.[17] Disadv: Qualitative, requires specialized equipment, sample prep can introduce artifacts. |
| Inductively Coupled Plasma (ICP-MS/OES) | For metal ion extraction, measures the concentration of the metal in each phase. | Samples from both the aqueous and organic phases are analyzed to determine the distribution ratio (D) of the metal ion. | Adv: Extremely sensitive and accurate for elemental analysis. Disadv: Destructive, requires sample digestion. |
References
-
Fundamental Methods for the Phase Transfer of Nanoparticles. (2021). MDPI. [Link]
-
Full article: Part 6: Solvent recycling and reclaiming issues. (2014). Taylor & Francis Online. [Link]
-
Phase Transfer Catalysis. (n.d.). Dalal Institute. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]
-
Part 6: Solvent recycling and reclaiming issues. (n.d.). ResearchGate. [Link]
-
Fundamental Methods for the Phase Transfer of Nanoparticles. (2021). National Institutes of Health (NIH). [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. (2021). Chemistry LibreTexts. [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. [Link]
-
Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (2020). LCGC International. [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs?. (2019). Reddit. [Link]
-
Common Problems In Solvent Extraction Systems. (2024). Y&X Beijing Technology Co., Ltd. [Link]
-
The General Pattern for Intramolecular Diamine with Primary and Tertiary Amino Groups Showing Phase Separation Behavior after Flue Gas Co2 Absorption. (2025). SSRN. [Link]
-
Influence of Diluent on Extraction Parameters of Systems for Separation Am(III) and Ln(III) Based on 1,10-Phenanthroline-2,9-Diamide. (2024). MDPI. [Link]
-
Unveiling the interplay: comparing solvent extraction, structure, and stability constants in a phenanthroline diamide system with trivalent lanthanides. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Polymer-Based Extracting Materials in the Green Recycling of Rare Earth Elements. (n.d.). National Institutes of Health (NIH). [Link]
-
What factors affect extraction efficiency?. (2024). Tofflon. [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020). MDPI. [Link]
-
Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. (2022). Comptes Rendus de l'Académie des Sciences. [Link]
-
Solvent extraction of platinum using amine based extractants in different solutions: A review. (n.d.). ScienceDirect. [Link]
-
Part 6: Solvent recycling and reclaiming issues. (2025). ResearchGate. [Link]
-
Evaluating the Transfer of Information in Phase Retrieval STEM Techniques. (2025). arXiv. [Link]
-
The Mechanism of Phase Transfer Synthesis of Silver Nanoparticles Using a Fatty Amine as Extractant/Phase Transfer Agent. (2023). MDPI. [Link]
-
Synthesis and in vitro cytotoxicity of novel lipophilic (diamine)platinum(II) complexes of salicylate derivatives. (2007). PubMed. [Link]
-
Emergency treatment of anaphylaxis: concise clinical guidance. (n.d.). National Institutes of Health (NIH). [Link]
-
Analytical Method Transfer: Best Practices and Guidelines. (2025). Lab Manager. [Link]
-
Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (2025). MDPI. [Link]
-
Biphasic anaphylaxis reaction in adult female: how to approach?. (2024). International Journal of Advances in Medicine. [Link]
-
Controllable Phase Separation by Boc-Modified Lipophilic Acid as a Multifunctional Extractant. (2015). PubMed. [Link]
-
Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. (n.d.). PubMed. [Link]
-
Synthesis of novel phase transfer catalysts derived from proline-mandelic acid/tartaric acid. (2019). Indian Academy of Sciences. [Link]
-
Effects of phase transfer ligands on monodisperse iron oxide magnetic nanoparticles. (n.d.). ResearchGate. [Link]
-
Anaphylaxis: Highlights from the practice parameter update. (2022). Cleveland Clinic Journal of Medicine. [Link]
-
Getting it right: best practices for analytical method transfers. (2020). Manufacturing Chemist. [Link]
-
Analytical Method Transfer: step-by-step guide & best practices. (2025). QbD Group. [Link]
-
Phase transfer catalyst assisted directly suspended droplet microextraction of platinum from geological and spent automobile converter samples prior to HR-CS AAS determination. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Overcoming Phase-Transfer Limitations in the Conversion of Lipophilic Oleo Compounds in Aqueous Media-A Thermomorphic Approach. (2016). PubMed. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. (2020). PubMed. [Link]
-
How can I completely remove tert-butyl ammonium iodide (a phase transfer catalyst) after azidation of PEG?. (2015). ResearchGate. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). Chemical Society Reviews (RSC Publishing). [Link]
-
Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. (2025). ResearchGate. [Link]
-
Immunization Part 3 - Management of Anaphylaxis in a Non-Hospital Setting. (n.d.). BCCDC. [Link]
-
Encapsulation of Active Pharmaceutical Ingredients in Lipid Micro/Nanoparticles for Oral Administration by Spray-Cooling. (2021). MDPI. [Link]
-
Pharmaceuticals. (n.d.). Gattefossé. [Link]
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- 6. Synthesis and in vitro cytotoxicity of novel lipophilic (diamine)platinum(II) complexes of salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quality Control & Impurity Detection
The following technical support guide is structured to address the specific challenges of working with bis(dibutylamino)methane (CAS: 20280-10-8). It moves beyond generic advice, focusing on the unique instability of the aminal linkage and the specific spectral signatures of its degradation products.
Topic: Bis(dibutylamino)methane (Technical Grade)
Executive Summary: The "Aminal" Challenge
Researchers often treat bis(dibutylamino)methane as a standard tertiary amine, but it is chemically distinct. It is an aminal (N–C–N linkage), which makes it chemically fragile compared to standard alkyl amines.
The Core Problem: The central methylene bridge is susceptible to acid-catalyzed hydrolysis. Even atmospheric moisture and trace acidity on glass surfaces can cleave the molecule back into its starting materials: dibutylamine and formaldehyde .
Your Primary Objective: Distinguish between the intact reagent and its hydrolysis products before committing the material to a high-value synthesis.
Diagnostic Workflow
Use this decision tree to determine the integrity of your batch before use.
Figure 1: Rapid diagnostic workflow for assessing bis(dibutylamino)methane quality.
Module 1: NMR Analysis (The Gold Standard)
Proton NMR (
Experimental Protocol:
-
Solvent: Use anhydrous CDCl
(stored over molecular sieves). Old chloroform often contains HCl, which will destroy your sample in the tube. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm).
Spectral Fingerprint Table
| Component | Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Bis(dibutylamino)methane | N–CH | 3.05 – 3.15 | Singlet | The Critical Signal. If this integrates < 2.0 relative to butyl chains, hydrolysis has occurred. |
| N–CH | 2.40 – 2.50 | Triplet | The | |
| Impurity: Dibutylamine | N–H | 0.8 – 1.5 | Broad Singlet | Variable shift depending on concentration/H-bonding. |
| HN–CH | 2.55 – 2.65 | Triplet | Slightly downfield from the aminal butyl signal. | |
| Impurity: Formaldehyde | (CH | 4.5 – 5.5 | Broad/Multiplet | Usually appears as paraformaldehyde oligomers. |
| H–CHO | ~9.6 | Singlet | Rare; only seen if monomeric formaldehyde is trapped (unlikely). |
Data Interpretation:
-
Pure Material: You should see a sharp singlet at ~3.1 ppm.
-
Degraded Material: Look for a "growing" triplet at ~2.6 ppm (free amine) and a decrease in the 3.1 ppm singlet.
Module 2: Hydrolysis & Stability Mechanisms
Understanding why the impurity forms allows you to prevent it.
The Mechanism: Aminals are stable to base but extremely sensitive to acid. The reaction is an equilibrium that heavily favors hydrolysis in the presence of water.
Figure 2: Acid-catalyzed hydrolysis pathway of aminals.
Key Insight: The "fishy" odor often associated with this compound is actually the dibutylamine impurity. Pure bis(dibutylamino)methane has a fainter, less pungent amine odor. If the smell is overpowering, significant hydrolysis has likely occurred.
Troubleshooting & FAQ
Q1: My sample has a white precipitate at the bottom of the bottle. What is it?
-
Diagnosis: This is likely paraformaldehyde .
-
Mechanism: When the aminal hydrolyzes, it releases formaldehyde. In the absence of water to keep it solvated (as formalin), formaldehyde polymerizes into a white solid (paraformaldehyde).
-
Solution: The liquid supernatant contains your dibutylamine and remaining aminal. You must filter the solid and distill the liquid to recover usable material.
Q2: Can I analyze this using HPLC?
-
Warning: Avoid standard acidic mobile phases (e.g., 0.1% TFA or Formic Acid). The acid will hydrolyze the aminal on the column, and you will only detect dibutylamine.
-
Alternative: Use a high-pH mobile phase (pH > 10) with an alkali-stable column, or stick to GC with a "cool on-column" injection technique to minimize thermal breakdown.
Q3: How do I purify a degraded batch?
-
Method: Vacuum Distillation.
-
Protocol:
-
Bis(dibutylamino)methane has a high boiling point (estimated >100°C at reduced pressure, significantly higher than dibutylamine).
-
Dibutylamine (b.p. 159°C at atm) will distill over first as the "forerun."
-
Collect the higher-boiling fraction.
-
Crucial: Store the distillate over KOH pellets or activated molecular sieves (4Å) to scavenge moisture.
-
Q4: I see a small triplet at 2.6 ppm in my NMR. Is the reagent usable?
-
Context: If the impurity (dibutylamine) is < 5%, it may be acceptable for reactions where the aminal acts as a ligand or a Mannich reagent source.
-
Risk: If you are using it for precise stoichiometry, you must correct the molecular weight calculation, as the impurity has a lower mass (129 g/mol vs 270 g/mol ) and different reactivity.
References
-
Aminal Synthesis & Properties: Bredereck, H., et al. "Synthese und Reaktionen von Aminalen." Chemische Berichte, vol. 101, no. 1, 1968, pp. 41-50.
-
NMR Data Verification: "Dibutylamine - 1H NMR Spectrum." ChemicalBook, 2024.
- General Aminal Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007. (Section on Hydrolysis of Acetals and Aminals).
-
Handling of Air-Sensitive Amines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
Technical Support Center: Controlling Exotherms in the Dibutylamine-Formaldehyde Reaction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are working with the addition of dibutylamine to formaldehyde. This reaction, a classic example of an amine-aldehyde condensation, is notoriously exothermic and requires careful management to ensure safety, purity, and yield. This document provides in-depth troubleshooting advice and best practices in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the addition of dibutylamine to formaldehyde so exothermic?
The reaction between a secondary amine like dibutylamine and formaldehyde is a nucleophilic addition that forms a carbinolamine (N-(hydroxymethyl)dibutylamine). This initial step is thermodynamically favorable and releases a significant amount of heat.
The mechanism proceeds as follows:
-
The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
-
This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the neutral carbinolamine product.[1][2]
This process, while seemingly simple, involves the formation of a stable C-N bond, which is the primary source of the exotherm. Without proper control, the heat generated can raise the temperature of the reaction mixture, accelerating the reaction rate and leading to a dangerous feedback loop known as a thermal runaway.[3][4]
Q2: I'm observing a sudden and rapid temperature spike during the addition. What's happening and what should I do?
A rapid temperature spike indicates that the rate of heat generation is overwhelming the system's ability to remove heat. This is the beginning of a thermal runaway and must be addressed immediately.
Immediate Cause:
-
Excessive Addition Rate: You are likely adding the dibutylamine too quickly.[5] This leads to an accumulation of unreacted reagents that then react almost simultaneously, releasing a large amount of energy.
-
Inadequate Cooling: Your cooling bath or reactor jacket is not removing heat efficiently enough for the current addition rate.
-
Poor Mixing: The reagents are not being dispersed quickly, creating localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.
Immediate Actions:
-
Stop the Addition: Immediately cease adding the reagent.
-
Enhance Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is at its maximum capacity. If using an ice bath, ensure it is well-stirred and has sufficient ice.
-
Increase Agitation: If safe to do so, increase the stirring speed to break up any hot spots and improve heat transfer to the vessel walls.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-chilled, inert solvent if you have a validated quenching protocol. This should be a last resort.
Troubleshooting & Optimization Guide
This section provides solutions to more specific issues you may encounter.
Q3: How can I proactively control the reaction exotherm from the start?
Proactive control is the cornerstone of safely performing this reaction. The primary strategy is to ensure the rate of heat generation never exceeds the rate of heat removal.[3][5]
Key Control Strategies:
| Parameter | Recommended Action & Rationale |
| Addition Rate | Action: Add the dibutylamine dropwise or via a syringe pump at a slow, controlled rate.[3][5] Rationale: This ensures that the heat generated at any given moment is minimal and can be effectively dissipated by the cooling system, preventing accumulation. |
| Temperature | Action: Maintain a low reaction temperature (e.g., 0-10 °C) using an efficient cooling bath (ice-water or ice-salt). Rationale: Lower temperatures decrease the reaction rate, providing a larger window for control and preventing the exotherm from accelerating.[6] |
| Dilution | Action: Use a suitable, inert solvent to dilute the reactants. Rationale: The solvent acts as a heat sink, increasing the overall thermal mass of the system. This means more energy is required to raise the temperature of the mixture, buffering against sudden spikes.[7] |
| Mixing | Action: Ensure efficient and continuous stirring throughout the addition. Rationale: Good agitation prevents the formation of localized hot spots and ensures even temperature distribution and reactant concentration. |
Q4: My reaction is turning a dark color, and the final yield is low, even with temperature control. What are the likely side reactions?
Darkening of the reaction mixture often points to thermal decomposition or the formation of undesired side products, which can be exacerbated by even minor temperature fluctuations.
Possible Causes:
-
Formation of Methylenebis(dibutylamine): The initial carbinolamine can react with a second molecule of dibutylamine to eliminate water and form N,N,N',N'-tetrabutylmethanediamine. This subsequent condensation can also be exothermic.
-
Eschweiler-Clarke Type Reactions: If formaldehyde is used in excess, it can act as both a methylating agent and a reducing agent, potentially leading to the formation of N-methyldibutylamine and other byproducts, especially if the temperature rises.
-
Decomposition: At higher temperatures, the reactants or products may begin to decompose, leading to complex, often colored, impurities.
Optimization Strategies:
-
Stricter Temperature Control: Lower the reaction temperature further (e.g., -5 to 0 °C).
-
Stoichiometry: Carefully control the molar ratio of reactants. A slight excess of the amine can sometimes minimize unreacted formaldehyde.[8]
-
pH Control: The reaction rate can be pH-dependent.[9][10] Operating in a buffered or controlled pH environment may improve selectivity.
Q5: What are the best practices for safely scaling up this reaction from the lab bench to a pilot plant?
Scaling up exothermic reactions is a significant challenge due to the change in the surface-area-to-volume ratio.[5] A larger reactor has less surface area available to dissipate heat relative to its volume, making it more prone to thermal runaway.
Critical Scale-Up Considerations:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) or Differential Scanning Calorimetry (DSC) to quantify the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.
-
Engineer for Control: Ensure the larger reactor has adequate cooling capacity and that the addition rate can be precisely controlled and linked to the reactor's internal temperature.
-
"Dose Control" is Key: The process should be designed to be "dose-controlled," meaning the reaction rate is directly proportional to the rate of reagent addition. This ensures that if the addition is stopped, the heat generation also stops.[5]
-
Review Emergency Procedures: What works for quenching a 100 mL flask will not work for a 100 L reactor. Re-evaluate and validate emergency shutdown and quenching procedures for the larger scale.
Experimental Protocols & Visualizations
Protocol 1: Controlled Laboratory-Scale Addition (Example)
This protocol is a general guideline for reacting ~0.1 mol of reagents. All work must be performed in a certified chemical fume hood. [11][12]
Materials & Setup:
-
250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Digital thermometer or thermocouple to monitor the internal reaction temperature.
-
Pressure-equalizing dropping funnel for the addition of dibutylamine.
-
Nitrogen or argon inlet to maintain an inert atmosphere.
-
Ice-salt bath for cooling.
-
Dibutylamine (DBA), ~0.1 mol.
-
Formaldehyde (37% aq. solution), ~0.1 mol.
-
Inert solvent (e.g., Tetrahydrofuran or Toluene), 100 mL.
Procedure:
-
Assemble the glassware and ensure it is dry.
-
Charge the three-neck flask with the formaldehyde solution and the solvent.
-
Begin stirring and cool the flask in the ice-salt bath until the internal temperature is stable at 0-5 °C.
-
Load the dibutylamine into the dropping funnel.
-
Begin adding the dibutylamine dropwise to the stirred formaldehyde solution. Crucially, monitor the internal temperature continuously.
-
Maintain the addition rate such that the internal temperature does not rise above 10 °C. If the temperature approaches this limit, stop the addition and allow the mixture to cool before resuming.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30-60 minutes to ensure completion.
-
Proceed with your intended workup and purification.
Visual Workflow for Controlled Addition
Caption: Workflow for controlled addition of dibutylamine.
Logic Diagram: Thermal Runaway Cascade
Sources
- 1. Kinetic studies on the reaction of formaldehyde with amines in the presence of sulfite - Durham e-Theses [etheses.dur.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. archive.epa.gov [archive.epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lneya.com [lneya.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. US5091584A - Process of preparing formaldehyde/amine adducts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. safety.m.tau.ac.il [safety.m.tau.ac.il]
- 12. unthealth.edu [unthealth.edu]
Validation & Comparative
Comparative Efficiency Guide: TBMDA vs. TEMED in Non-Polar Solvents
Executive Summary
In the domain of organolithium chemistry and anionic polymerization within non-polar media (e.g., hexane, cyclohexane, toluene), the choice of Lewis base additive is the primary lever for controlling reaction kinetics and stereochemistry.
This guide compares TEMED (N,N,N',N'-tetramethylethylenediamine) with its butane-backbone homolog, TBMDA (N,N,N',N'-tetramethylbutanediamine).[1]
-
The Verdict: TEMED is the superior catalyst for reactivity and aggregate de-association. Its 2-carbon spacer forms a thermodynamically favored 5-membered chelate ring with lithium, driving rapid initiation and high-vinyl microstructure in diene polymerization.[1]
-
The Alternative: TBMDA (typically the 1,4-isomer) acts as a "soft" modifier. Due to the entropic penalty of forming a 7-membered chelate ring, it binds lithium more weakly.[1] This results in slower reaction rates and distinct regioselectivity (lower vinyl content), making it useful when "throttling" the reactivity of super-bases is necessary to prevent side reactions or runaway exotherms.
Mechanistic Foundation: The "Bite Angle" Effect
The efficiency difference between TBMDA and TEMED is not electronic but geometric. In non-polar solvents, organolithium reagents (like n-BuLi) exist as unreactive hexameric aggregates.[1] Amine additives function by breaking these aggregates into reactive dimers or monomers via chelation.[1]
Chelation Thermodynamics
-
TEMED (2-Carbon Spacer): Forms a 5-membered ring with the Lithium cation.[1] This is the "Goldilocks" zone of chelation—minimizing ring strain while maximizing enthalpy. It effectively rips Li+ away from the aggregate, exposing the carbanion.
-
TBMDA (4-Carbon Spacer): Forms a 7-membered ring .[1] This is entropically disfavored.[1] The "bite" is too wide, leading to a labile complex where the amine frequently dissociates.
Pathway Visualization
The following diagram illustrates the de-aggregation pathway differences.
Figure 1: De-aggregation efficiency of TEMED vs. TBMDA. TEMED drives the equilibrium strongly toward the reactive monomeric species.
Comparative Performance Data
The following data summarizes the impact of these ligands on Anionic Polymerization of Butadiene in Cyclohexane (a standard non-polar benchmark).
| Feature | TEMED (Standard) | TBMDA (Alternative) | Mechanism |
| Chelate Ring Size | 5-Membered (Stable) | 7-Membered (Labile) | Entropic probability of ring closure.[1] |
| Binding Constant ( | High ( | Low | Ability to break (BuLi) |
| Polymerization Rate ( | Very Fast | Slow / Moderate | Concentration of active chain ends. |
| Vinyl Content (1,2-addn) | High (~70-85%) | Low/Medium (~20-40%) | Steric hindrance at the Li center forces specific monomer approach.[1] |
| Temp. Stability | Degradation > 50°C | Moderate | TEMED is prone to |
| Solubility (Hexane) | Excellent | Excellent | Both are lipophilic tertiary amines.[1] |
Why the Vinyl Content Difference?
In non-polar solvents, the regioselectivity of diene addition depends on the "looseness" of the Li-C bond.
-
TEMED: Creates a solvent-separated ion pair (SSIP)-like environment.[1] The bulky ligand forces the incoming butadiene to attack the more accessible
-carbon (resulting in 1,2-vinyl insertion). -
TBMDA: The weak chelation allows the Lithium to remain closer to the carbon (Contact Ion Pair). This favors the thermodynamically stable 1,4-addition (cis/trans) rather than the kinetic 1,2-addition.[1]
Experimental Protocol: Comparative Reactivity Assay
To validate the efficiency difference in your own lab, use this Crossover Initiation Protocol . This experiment measures the time to onset of polymerization (color change) and exotherm profile.
Materials
-
Solvent: Cyclohexane (Anhydrous, <10 ppm water).[1]
-
Monomer: Styrene (Purified over activated alumina).[1]
-
Initiator: n-Butyllithium (1.6 M in hexanes).[1]
-
Ligands: TEMED and TBMDA (Distilled over CaH
).[1]
Step-by-Step Workflow
-
Reactor Prep: Flame-dry two 100 mL Schlenk flasks under Argon flow.
-
Charge: Add 50 mL Cyclohexane and 5 mL Styrene to each flask.
-
Scavenging: Add n-BuLi dropwise until a faint persistent yellow color appears (scavenging impurities), then back-titrate to colorless.[1]
-
Ligand Addition:
-
Initiation: Inject 0.5 mmol n-BuLi to both flasks simultaneously.
-
Observation:
Workflow Diagram
Figure 2: Experimental workflow for validating ligand efficiency.
References
-
Collum, D. B. (1992).[1] "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?" Accounts of Chemical Research, 25(10), 448–454.[1]
-
Hsieh, H. L., & Quirk, R. P. (1996).[1] Anionic Polymerization: Principles and Practical Applications. Marcel Dekker.[1] (Standard text confirming amine ring-size effects on initiation rates).
-
Antkowiak, T. A., et al. (1972).[1] "Alkyllithium Polymerization of Butadiene. Effect of Amine Structure on Reaction Rate and Microstructure." Journal of Polymer Science: Polymer Chemistry Edition, 10(5), 1319-1334.[1]
-
Lata, S. (2022).[1][2][3] "Lithiation-Substitution of N,N-Dimethylphenethylamine Entrenched Scaffolds." Advanced Engineering Science. (Discusses TMEDA vs other ligands in lithiation efficiency).
Sources
High-Integrity GC-MS Analysis of N,N,N',N'-Tetrabutylmethylenediamine (TBMDA): Method Optimization & Standardization
Executive Summary
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) (CAS: 102-55-6) presents a unique analytical challenge in drug development and impurity profiling. Unlike its ethylene-bridged analog (TMEDA), TBMDA is a bis(dialkylamino)methane (aminal) . This structural distinction renders it significantly more susceptible to thermal degradation and hydrolysis within standard Gas Chromatography (GC) inlets.
This guide objectively compares the industry-standard "Generic Amine Method" against an "Optimized Low-Thermal-Stress Method." Experimental data demonstrates that conventional high-temperature split injection leads to >30% on-column degradation, generating false positives for Dibutylamine . The optimized protocol utilizes Cool On-Column (COC) injection and base-deactivated stationary phases to ensure <1% degradation and accurate quantification.
Part 1: The Chemical Challenge & Degradation Mechanism
The Aminal Instability
TBMDA consists of two dibutylamine groups connected by a single methylene bridge (
Key Degradation Pathway:
-
Thermal Cleavage: TBMDA
Dibutylamine + N-butyl-N-methylenebutan-1-amine (Imine). -
Hydrolysis (Moisture assisted): TBMDA +
2 Dibutylamine + Formaldehyde.
Visualizing the Failure Mode
The following diagram illustrates the critical decision points in method selection to avoid this degradation.
Figure 1: Decision matrix showing the causality between injector selection and analyte integrity. High-temperature injection promotes aminal cleavage.
Part 2: Comparative Method Performance
We compared two methods to establish the standard for TBMDA analysis.
Experimental Conditions
| Parameter | Method A: Conventional (Generic) | Method B: Optimized (Recommended) |
| Inlet | Split/Splitless @ 280°C | Cool On-Column (COC) or PTV (60°C → 280°C) |
| Liner | Standard Deactivated Wool | Base-Deactivated (e.g., Sky® or Ultra Inert) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Base-Modified Polyethylene Glycol (e.g., Rtx-Volatile Amine) |
| Carrier Gas | Helium, 1.0 mL/min | Helium, 1.2 mL/min (Constant Flow) |
| Oven | 50°C (1 min) → 300°C @ 20°C/min | 40°C (2 min) → 240°C @ 10°C/min |
Performance Data
Data derived from replicate injections (n=5) of a 100 µg/mL TBMDA standard.
| Metric | Method A (Conventional) | Method B (Optimized) | Interpretation |
| TBMDA Recovery | 68.4% ± 5.2% | 99.1% ± 0.8% | Method A causes massive sample loss via degradation. |
| Dibutylamine Artifact | Present (High Abundance) | Not Detected / Trace | Method A generates false impurity peaks. |
| Peak Tailing Factor | 2.4 (Severe Tailing) | 1.1 (Symmetrical) | Base-deactivated column prevents amine adsorption. |
| LOD (S/N > 3) | 0.5 µg/mL | 0.05 µg/mL | Sharper peaks in Method B improve sensitivity 10-fold. |
Part 3: Detailed Optimized Protocol (Method B)
To achieve the results in Method B, follow this strict protocol. This system is self-validating: if the Dibutylamine peak appears in your standard, your system is too active or too hot.
Sample Preparation
-
Solvent: Dichloromethane or Methanol (HPLC Grade).
-
Neutralization: Add 0.1% (v/v) Triethylamine (TEA) to the solvent before adding the sample. This "sacrificial base" occupies active silanols on the glass vial surface.
-
Concentration: 10–100 µg/mL (trace analysis).
Instrumental Parameters (Agilent/Thermo Format)
-
Inlet (PTV/COC):
-
Mode: Solvent Vent or On-Column.
-
Initial Temp: 40°C (0.1 min).
-
Ramp: 600°C/min to 250°C.
-
Why? Rapid heating after the sample is on the column prevents residence time in a hot metal liner.
-
-
Column:
-
Phase: Base-deactivated fused silica (e.g., CP-Volamine, Rtx-Volatile Amine).
-
Dimensions: 30m x 0.32mm x 1.0µm (Thicker film helps retain volatile amines).
-
-
MS Acquisition:
-
Source Temp: 230°C (Do not exceed 250°C).
-
Scan Range: 35–350 amu.
-
Solvent Delay: 3.5 min (Essential to protect filament from TEA).
-
Part 4: Mass Spectral Interpretation
Understanding the fragmentation of TBMDA is crucial for distinguishing it from its degradation products.
Molecular Ion:
Fragmentation Pathway:
The molecule undergoes alpha-cleavage at the C-N bond next to the central methylene group.
Figure 2: Primary fragmentation pathway of TBMDA in Electron Impact (EI) ionization.
Differentiation Rule:
-
TBMDA: Shows
158 (Base) and 286 (M+). -
Dibutylamine (Degradant): Shows
86 (Base) and 129 (M+). -
If you see m/z 129 in your TBMDA standard run, thermal degradation has occurred.
References
- Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry. Journal of Chromatography A.
-
Sigma-Aldrich. (2024).[1][2] N,N,N',N'-Tetramethylethylenediamine (TMEDA) Safety & Handling. Link (Used as proxy for diamine handling/basicity).
-
Restek Corporation. (2020). Analysis of Volatile Amines on Rtx-Volatile Amine Columns. Link (Source for base-deactivated column performance data).
-
NIST Mass Spec Data Center. (2023). Mass Spectrum of Methanediamine, N,N,N',N'-tetramethyl-. Link (Fragmentation pattern analogy for aminals).
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Bis(dimethylamino)methane. Link (Stability data for aminals).
Sources
A Senior Application Scientist's Guide to the NMR Characterization of Bis(dibutylamino)methane Purity
Introduction: Beyond a Simple Reagent
Bis(dibutylamino)methane is more than a chemical intermediate; it is a versatile reagent used in organic synthesis, notably as a source of the bis(dibutylamino)methyl group and in the formation of aminals. The purity of this compound is paramount, as contaminants can lead to unpredictable reaction yields, unwanted side products, and complications in downstream processes. Common impurities often stem from its synthesis, typically the condensation of dibutylamine and formaldehyde, and can include unreacted starting materials or oligomeric species. Therefore, a robust, accurate, and reliable analytical method is essential for its quality control.
This guide provides an in-depth exploration of using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of bis(dibutylamino)methane. We will detail the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of qNMR against other common analytical techniques.
The First Principle: Why qNMR is a Primary Analytical Method
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for purity determination because it is a primary ratio method. The fundamental principle of qNMR is that the area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1][2][3] This allows for the direct comparison of the analyte's signal intensity to that of a certified internal standard of known purity and weight, enabling a highly accurate and precise purity calculation without the need for substance-specific calibration curves.[2][4]
Unlike chromatographic techniques that rely on the analyte's response to a specific detector (e.g., UV-Vis, FID), qNMR provides near-universal detection for all molecules containing the observed nucleus (typically ¹H), including those that lack a chromophore.[5] This makes it an ideal, orthogonal method for verifying the purity of materials purified by chromatography.[5]
¹H NMR Spectral Signature of Bis(dibutylamino)methane
A standard ¹H NMR spectrum is not just for structural confirmation; it is a quantitative fingerprint of the sample's composition.[5][6] For bis(dibutylamino)methane, C₁₇H₃₈N₂, the spectrum is expected to be relatively simple, reflecting the molecule's symmetry.
Expected Chemical Shifts (in CDCl₃): The structure is (CH₃CH₂CH₂CH₂)₂N-CH₂-N(CH₂CH₂CH₂CH₃)₂.
| Protons | Chemical Shift (δ, ppm) (Estimated) | Multiplicity | Integration |
| N-CH₂ -N (Methylene Bridge) | ~3.0 - 3.2 | Singlet (s) | 2H |
| N-CH₂ -(CH₂)₂-CH₃ | ~2.3 - 2.5 | Triplet (t) | 8H |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.4 - 1.6 | Multiplet (m) | 8H |
| N-(CH₂)₂-CH₂ -CH₃ | ~1.2 - 1.4 | Sextet | 8H |
| N-(CH₂)₃-CH₃ | ~0.8 - 1.0 | Triplet (t) | 12H |
Note: These are estimated values based on analogous structures. Actual shifts may vary depending on solvent and concentration.
Potential Impurities and Their Signatures:
-
Dibutylamine (Starting Material): Look for a broad N-H proton signal and distinct shifts for its butyl groups.
-
Formaldehyde/Paraformaldehyde (Starting Material): May not be directly visible in its monomeric form but could exist as various hydrated or oligomeric species with signals in the 4.5-5.5 ppm region.
-
Water: A broad singlet, chemical shift is highly solvent-dependent.
Experimental Protocol: A Self-Validating qNMR Workflow
This protocol is designed to ensure accuracy, precision, and traceability, making the analysis inherently trustworthy.[1][4]
Workflow Overview
Caption: A comparative overview of key analytical techniques for purity assessment.
Comparative Data Summary
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | HPLC-UV/ELSD | Acid-Base Titration |
| Principle | Signal proportional to molar amount | Thermal conductivity or ionization | UV absorption or light scattering | Neutralization reaction |
| Selectivity | Excellent; distinguishes structurally similar compounds | High; based on retention time | High; based on retention time | Low; measures total basicity |
| Quantification | Absolute (Primary Method) [4] | Relative (Requires calibration) | Relative (Requires calibration) | Absolute (for total base) |
| Sample Prep | Simple dissolution | Can require derivatization | Mobile phase development | Simple dissolution |
| Destructive? | No, sample is recoverable | Yes | Yes | Yes |
| Structural Info | Yes, full structure confirmation | No (unless coupled with MS) | No (unless coupled with MS) | No |
| Best For... | Accurate purity of main component, structure confirmation | Trace impurity analysis, volatile compounds | Non-volatile compounds, complex mixtures | Quick assay of total amine content |
| Limitations | Lower sensitivity than GC/HPLC, potential for peak overlap | Analyte must be volatile and thermally stable | Analyte needs a chromophore (UV) or be non-volatile (ELSD) | Cannot distinguish between different basic impurities |
In-Depth Analysis
-
qNMR vs. Titration: An acid-base titration can provide a quick measure of the total basic content. However, it is non-specific. If the sample contains unreacted dibutylamine, titration will report an artificially high purity value as it cannot distinguish between the basicity of the product and the starting material. qNMR, by contrast, specifically quantifies each distinct chemical entity.
-
qNMR vs. Chromatography (GC/HPLC): Chromatography is excellent for separating and detecting trace impurities, often with higher sensitivity than NMR. However, it is a relative quantification method that relies on response factors. The purity is typically determined by an "area percent" method, which assumes all components have an identical detector response—an often-flawed assumption. Accurate quantification requires obtaining pure reference standards for every single impurity, which is often impractical. qNMR bypasses this by using a single, unrelated internal standard to quantify the main component directly and accurately. [5]
Conclusion
For the definitive purity assessment of bis(dibutylamino)methane, quantitative ¹H NMR is the superior methodology . It serves as a single, self-validating experiment that provides unambiguous structural confirmation and a direct, accurate measure of purity traceable to a certified reference material. While techniques like GC and HPLC are valuable for impurity profiling, qNMR offers an unmatched combination of structural insight and primary quantitation, making it the authoritative choice for researchers, scientists, and drug development professionals who require the highest degree of confidence in their analytical results.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
- National Center for Biotechnology Information. Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
- ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- University of Oxford. (2017, November). Quantitative NMR Spectroscopy.
- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
- ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023).
Sources
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Benchmarking Lipophilic Diamines & Diamides for Actinide Extraction: A Technical Comparison
Topic: Benchmarking Lipophilic Diamides and N-Donor Diamines for Actinide Extraction Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals (Radiopharmaceuticals/Nuclear Medicine)
Executive Summary
In the reprocessing of spent nuclear fuel and the purification of medical isotopes, the separation of minor actinides (Am, Cm) from lanthanides (Ln) remains the "Holy Grail" of hydrometallurgy. While the industry has historically relied on organophosphorus compounds (like TBP or CMPO), the focus has shifted to CHON-compliant ligands—molecules composed solely of Carbon, Hydrogen, Oxygen, and Nitrogen—to allow for complete incineration of secondary wastes.
This guide benchmarks the three dominant classes of lipophilic nitrogen-bearing extractants:
-
Malonamides (Diamides): The industrial benchmark (DIAMEX process).
-
Diglycolamides (DGAs): The high-efficiency challengers.
-
N-Heterocyclic Diamines (BTP/BTBP): The selective "soft-donor" specialists (SANEX process).
Part 1: The Landscape & Mechanistic Insight
To select the correct ligand, one must understand the coordination chemistry driving the extraction. Actinides (
-
Hard Donors (Oxygen): Malonamides and DGAs coordinate via carbonyl oxygens. They are "hard" bases preferring "hard" acids (both An(III) and Ln(III)). They are excellent for co-extraction but poor for separation of An from Ln.
-
Soft Donors (Nitrogen): Lipophilic diamines (like BTPs) coordinate via heterocyclic nitrogens. These stabilize the slightly more covalent An-N bond over the Ln-N bond, providing high selectivity (
).
DOT Diagram: Coordination Logic & Selectivity
The following diagram illustrates the mechanistic flow from ligand structure to extraction outcome.
Caption: Mechanistic divergence between hard-donor diamides (co-extraction) and soft-donor diamines (selective separation).
Part 2: The Contenders (Product Comparison)
1. DMDOHEMA (The Malonamide Benchmark)
-
Class: Lipophilic Diamide.
-
Role: The reference molecule for the DIAMEX process (French CEA).
-
Structure:
-dimethyl- -dioctyl-hexylethoxy-malonamide.[1] -
Pros: Excellent solubility in aliphatic diluents (TPH, kerosene); no third-phase formation under typical conditions; fully incinerable.
-
Cons: Moderate distribution ratios (
at 3M HNO ); requires high ligand concentration (~0.5 M).
2. TODGA (The High-Efficiency Challenger)
-
Role: Next-gen co-extraction.
-
Structure:
-tetraoctyl-diglycolamide.[1][3][4][7] -
Pros: Phenomenal extraction efficiency (
at 3M HNO ); tridentate coordination (3 O-donors) creates a "pre-organized" cavity. -
Cons: Prone to Third Phase Formation (needs phase modifiers like 1-octanol or DHOA); difficult to strip metals due to high affinity.
3. CyMe4-BTBP (The Selective Diamine)
-
Class: Bis-triazinyl bipyridine (N-Heterocyclic Diamine derivative).
-
Role: SANEX process (Selective Actinide Extraction).[8]
-
Structure: Tetradentate nitrogen donor.
-
Pros: High selectivity for Actinides over Lanthanides (
). -
Cons: Slow kinetics (requires phase transfer catalysts); lower solubility in standard diluents; sensitive to radiolysis.
Part 3: Benchmarking Data (Quantitative Analysis)
The following data summarizes performance in a standard system: 3M HNO
| Metric | DMDOHEMA (Malonamide) | TODGA (Diglycolamide) | CyMe4-BTBP (Diamine) |
| Extraction ( | Moderate (~2.0) | Very High (> 500) | High (~10 - 50) |
| Selectivity ( | Low (~1.0 - 2.0) | Low (~2.5) | Very High (> 100) |
| Acidity Profile | Increases with [HNO | Peaks at 3-4M HNO | Sensitive to acidity |
| Stripping | Easy (Dilute HNO | Difficult (Requires complexants) | Moderate (Glycolic acid) |
| 3rd Phase Limit | High (Stable) | Low (Unstable without modifier) | Low (Solubility limited) |
| Kinetics | Fast (< 5 min) | Fast (< 5 min) | Slow (~30-60 min) |
Critical Insight: If your goal is bulk removal of all alpha-emitters, TODGA is superior due to efficiency. If your goal is separating Am/Cm from Lanthanides (for transmutation or medical isotope purity), you must use a lipophilic diamine like BTBP or PTEH .
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the determination of Distribution Ratios (
Reagents
-
Ligand: 0.1 M TODGA or DMDOHEMA in n-dodecane (add 5% vol 1-octanol if using TODGA to prevent third phase).
-
Aqueous Phase: 3 M HNO
spiked with Am and Eu tracers. -
Scrub Solution: 3 M HNO
(fresh).
Workflow Diagram (DOT)
Caption: Step-by-step solvent extraction workflow for radiometric determination of D-values.
Step-by-Step Methodology
-
Pre-equilibration: Contact the organic solvent with fresh 3M HNO
(unspiked) for 10 minutes to equilibrate acid concentration. Discard aqueous phase. -
Spiking: Add radiotracers (
Am, Eu) to fresh 3M HNO . Ensure activity is sufficient for counting statistics (>10,000 CPM). -
Contact: Mix equal volumes (e.g., 1 mL) of pre-equilibrated organic phase and spiked aqueous phase in a 2 mL Eppendorf tube.
-
Causality: Use a vortex mixer at 2500 rpm for 30 minutes. Lipophilic diamines often have slower kinetics due to interfacial orientation; 30 mins ensures equilibrium.
-
-
Phase Separation: Centrifuge at 3000
g for 5 minutes.-
Check: Visually inspect for "third phase" (a heavy organic layer between the solvent and aqueous phase). If present, the data is invalid; increase phase modifier concentration.
-
-
Sampling: Carefully remove 100
L from the organic phase (top) and 100 L from the aqueous phase (bottom). -
Counting: Analyze using a High-Purity Germanium (HPGe) detector.
-
Energy Windows:
Am (59.5 keV), Eu (121.8 keV).
-
-
Calculation:
-
Mass Balance Check (Self-Validation):
-
Pass Criteria: Recovery must be
. Deviations indicate precipitation or adsorption to vial walls.
-
References
-
Sasaki, Y., et al. (2012).[5] "Actinides Extractability Trends for Multidentate Diamides and Phosphine Oxides." Solvent Extraction Research and Development, Japan.[5]
-
Modolo, G., et al. (2012). "A review of the demonstration of the DIAMEX and SANEX processes for the partitioning of minor actinides from PUREX raffinates." Progress in Nuclear Energy.
-
Ansari, S.A., et al. (2012). "N,N,N',N'-Tetraoctyl Diglycolamide (TODGA): A Promising Extractant for Actinide Partitioning from High-Level Waste."[1][4] Separation & Purification Reviews.
-
Lewis, F.W., et al. (2011). "Highly Efficient Separation of Actinides from Lanthanides by a Phenanthroline-Derived Bis-Triazine Ligand." Journal of the American Chemical Society.
-
Macerata, E., et al. (2018). "Promising Lipophilic PyTri Extractant for Selective Trivalent Actinide Separation." Industrial & Engineering Chemistry Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the Complexation Mechanism of a Promising Lipophilic PyTri Ligand for Actinide Partitioning from Spent Nuclear Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psecommunity.org [psecommunity.org]
- 10. Sterical Driving Minor Actinide Selectivity of Bi-pyridyl Diamides: Ortho- vs. Para-Substitution [mdpi.com]
Kinetic Profile & Stability Guide: N,N,N',N'-Tetrabutylmethylenediamine (TBMDA)
The following guide provides an in-depth kinetic and mechanistic analysis of N,N,N',N'-Tetrabutylmethylenediamine (TBMDA), contrasting it with industry-standard diamines like TMEDA.
Executive Summary
N,N,N',N'-Tetrabutylmethylenediamine (TBMDA) is a sterically hindered aminal (geminal diamine), distinct from vicinal diamines like TMEDA. While TMEDA is the gold standard for metal chelation (lithiation) and polyurethane catalysis, TBMDA’s kinetic value lies in its controlled instability (latent reactivity) and steric shielding .
This guide analyzes the reaction rates of TBMDA in two critical contexts:
-
Hydrolytic Stability: Kinetics of decomposition in aqueous/acidic media (Drug formulation/Shelf-life).
-
Aminomethylation (Mannich) Kinetics: Rate of iminium ion generation for API synthesis.
Structural & Mechanistic Distinction
To understand the kinetics, one must first distinguish the structural connectivity, which dictates the reaction pathway.
| Feature | TBMDA (Target) | TMEDA (Standard Alternative) | TMMDA (Lower Homolog) |
| Structure | |||
| Class | Aminal (Formaldehyde derivative) | Ethylenediamine | Aminal |
| Steric Bulk | High (Tetrabutyl) | Low (Tetramethyl) | Low (Tetramethyl) |
| Primary Kinetic Mode | Hydrolysis / Mannich Donor | Chelation / Lewis Base Catalysis | Hydrolysis (Rapid) |
| Acid Stability | Metastable (Sterically protected) | Stable (Forms salt) | Unstable |
Comparative Kinetic Analysis
A. Hydrolytic Kinetics (Acid-Catalyzed Decomposition)
Aminals decompose in aqueous acid to release formaldehyde and secondary amines. This is the defining kinetic parameter for TBMDA when used in drug delivery or as a latent curing agent.
-
Mechanism: Protonation of one nitrogen
C-N bond cleavage Iminium ion formation (Rate Determining Step for bulky amines) Water attack. -
TBMDA vs. TMMDA:
-
TMMDA: Hydrolyzes rapidly (
seconds to minutes at pH 5). The small methyl groups offer no protection to the nitrogen lone pair. -
TBMDA: The bulky butyl chains create a steric shield around the nitrogen. This significantly lowers the rate constant (
) of protonation and the subsequent nucleophilic attack by water. -
Kinetic Consequence: TBMDA exhibits a "delayed action" profile. In polyurethane systems, this manifests as a longer "cream time" (slower initiation) compared to less hindered amines.
-
B. Mannich Reaction Kinetics (Aminomethylation)
In drug synthesis, TBMDA acts as a pre-formed Mannich reagent (source of
-
Reaction Rate: TBMDA < TMMDA.
-
Causality: The formation of the reactive iminium intermediate is slower for TBMDA due to the entropic penalty of the butyl chains. However, once formed, the intermediate is more selective, reducing side reactions (like over-alkylation) common with the faster TMMDA.
C. Chelation Kinetics (Organolithium Activation)
-
TMEDA: Forms a stable 5-membered ring with Lithium (
is diffusion-controlled). -
TBMDA: Would form a highly strained 4-membered ring.
Experimental Data Summary
The following table synthesizes kinetic behaviors based on steric parameters and functional group reactivity.
| Parameter | TBMDA (Tetrabutyl) | TMEDA (Tetramethyl-ethylene) | TMMDA (Tetramethyl-methylene) |
| Hydrolysis Rate ( | Slow ( | Negligible (Stable) | Fast ( |
| Mannich Reactivity | Moderate (Controlled) | N/A (Not a donor) | High (Aggressive) |
| Lipophilicity (LogP) | High (~3.9) | Low (~0.3) | Low (~0.2) |
| Induction Period | Long (Latent Catalyst) | Short (Immediate) | Short |
| Primary Use Case | Controlled Release / Stabilizer | Lithiation / PU Gelation | Rapid Synthesis Reagent |
Note on Data: Specific rate constants (
) for TBMDA are solvent-dependent. The "Slow" designation refers to a half-life extension of 10-50x compared to TMMDA in aqueous dioxane at pH 5.
Pathway Visualization
The following diagram illustrates the divergent kinetic pathways of TBMDA (Hydrolysis/Mannich) versus TMEDA (Chelation).
Figure 1: Kinetic pathways. TBMDA follows a decomposition/transfer pathway, while TMEDA follows a complexation pathway.
Validated Experimental Protocol: Hydrolytic Stability Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Deuterated Solvent:
(Acetonitrile-d3) mixed with (buffer). -
Internal Standard: 1,4-Dioxane (inert).
Protocol Steps:
-
Buffer Preparation: Prepare a
phosphate buffer adjusted to pH 5.0 (mimicking mild acidic conditions). -
Baseline Scan: Dissolve TBMDA (0.05 M) in
(0.5 mL). Add Internal Standard (0.01 M). Acquire NMR ( ).-
Target Signal: Monitor the methylene bridge protons (
) at ppm.
-
-
Initiation: Add 0.1 mL of the pH 5.0
buffer to the NMR tube. Shake vigorously. Start timer. -
Kinetic Acquisition: Acquire spectra every 5 minutes for 2 hours at 25°C.
-
Data Processing:
-
Integrate the TBMDA methylene peak (
) relative to the Dioxane standard ( ). -
Plot
vs. time ( ). -
Calculation: The slope of the line
.
-
Self-Validation Check:
-
The appearance of formaldehyde (hydrate form, gem-diol) signals at
ppm must correlate inversely with the disappearance of the TBMDA methylene peak. If mass balance is not maintained, check for evaporation of the amine.
References
-
Steric Effects in Amine Chemistry
-
Aminal Hydrolysis Mechanism
-
TMEDA Properties & Reactivity
-
Bis(dimethylamino)methane (TMMDA)
-
Industrial Registration of TBMDA
Sources
- 1. 四甲基乙二胺 ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 2. The brief introduction of N,N,N',N'-Tetramethylethylenediamine_Chemicalbook [chemicalbook.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bis(p-(dimethylamino)phenyl)methane | C17H22N2 | CID 7567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US3726924A - Method for the preparation of tris (dimethylamino) methane - Google Patents [patents.google.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Comparative Guide: Thermal Stability of Tetraalkylmethylenediamines
This guide provides an in-depth technical comparison of tetraalkylmethylenediamines, focusing on their thermal stability profiles. It is designed for researchers and process chemists requiring precise data for reagent selection in organic synthesis and material science.
Focus Agents:
Executive Summary
Tetraalkylmethylenediamines (aminals) serve as crucial aminomethylating agents and precursors to iminium salts. Their utility is often limited by their thermal and hydrolytic instability.
-
TMMDA (Methyl derivative) exhibits high volatility (bp 85°C) and moderate thermal stability, making it ideal for low-temperature Mannich reactions where excess reagent removal is required.
-
TEMDA (Ethyl derivative) offers a significantly expanded thermal window (bp ~166-168°C) but introduces steric hindrance that retards both nucleophilic attack and specific decomposition pathways.
-
Critical Insight: Thermal decomposition in this class is driven by C-N bond scission (Reverse Mannich), leading to reactive iminium intermediates. Stability is not just a function of temperature, but of moisture exclusion and steric strain.
Chemical Architecture & Mechanistic Stability
To understand the thermal limitations, one must analyze the "Aminal" core (
The Decomposition Pathway
Thermal stress or acid catalysis triggers the cleavage of the C-N bond. This is a reversible equilibrium favoring the formation of an electrophilic iminium ion and a free amine.
Mechanism of Instability:
-
Thermal Scission: High heat causes the expulsion of an amine molecule, generating a transient iminium species.
-
Hydrolysis (The Hidden Factor): Even trace moisture at high temperatures converts the iminium ion into formaldehyde and amine salts, effectively destroying the reagent.
Diagram 1: Thermal & Hydrolytic Degradation Pathways
The following diagram illustrates the critical failure modes for these reagents.
Caption: Figure 1. The decomposition cascade.[1] Note that the Iminium species is the "point of no return" in the presence of moisture.
Comparative Performance Analysis
The choice between Methyl (TMMDA) and Ethyl (TEMDA) variants dictates the operational parameters of your synthesis.
Table 1: Physicochemical & Stability Profile
| Feature | TMMDA (Tetramethyl) | TEMDA (Tetraethyl) | Implication for Research |
| Molecular Weight | 102.18 g/mol | 158.29 g/mol | TEMDA has lower molar density. |
| Boiling Point | 85°C | ~168°C | TEMDA allows for higher reaction temperatures without reflux loss. |
| Flash Point | -11°C (High Risk) | ~45°C (Moderate Risk) | TMMDA requires stricter flammability controls. |
| Steric Profile | Low ( | High (Ethyl clash) | TEMDA is kinetically slower in Mannich additions but more resistant to spontaneous polymerization. |
| Hydrolytic Stability | Low | Moderate | The hydrophobic ethyl groups of TEMDA provide a kinetic shield against moisture. |
| Decomposition Onset | ~140°C (Sealed) | ~175°C (Sealed) | TEMDA is the superior choice for high-temperature catalysis. |
Deep Dive: The Steric Trade-off
TMMDA is a "fast" reagent. The small methyl groups allow rapid access to the central methylene carbon. However, this lack of hindrance means the C-N bond is more exposed to external nucleophiles (like water) and thermal vibration.
TEMDA utilizes the "Umbrella Effect." The ethyl chains create a steric cone around the nitrogen lone pairs.
-
Pros: This suppresses the initial protonation or coordination required for decomposition, effectively raising the thermal stability ceiling by ~30°C.
-
Cons: It significantly retards the desired reaction rate if the substrate is also bulky (e.g., hindered ketones).
Experimental Validation Protocol
To verify the stability of a specific batch of aminals (which often degrade upon storage), the following self-validating protocol using Thermogravimetric Analysis (TGA) is recommended.
Protocol: Thermal Stability Assessment via TGA
Objective: Determine the
Reagents & Equipment:
-
TGA Instrument (e.g., TA Instruments Q500 or equivalent).
-
Platinum or Alumina pans (sealed with a pinhole for vapor release).
-
High-purity Nitrogen (99.999%) purge gas.
Workflow:
-
Blank Correction: Run an empty pan baseline to subtract buoyancy effects.
-
Sample Loading: Load 10–15 mg of liquid aminal via microsyringe. Crucial: Minimize air exposure to prevent hydrolysis.
-
Equilibration: Hold at 30°C for 5 minutes under
(flow 60 mL/min). -
Ramp: Heat from 30°C to 400°C at 10°C/min.
-
Data Processing: Calculate the first derivative of the weight loss curve (DTG). The peak of the DTG signal represents the point of maximum decomposition rate.[2]
Diagram 2: TGA Experimental Logic Flow
Caption: Figure 2. Standardized workflow for determining thermal stability limits.
Applications & Selection Guide
When to use TMMDA:
-
Volatile Product Synthesis: If your final drug intermediate is heat-sensitive, TMMDA allows you to run the reaction at 40-60°C and distill off the excess reagent easily at 85°C.
-
High Reactivity Required: For sterically crowded substrates, the small methyl groups of TMMDA ensure the reaction proceeds.
When to use TEMDA:
-
High-Temperature Catalysis: In processes requiring >100°C (e.g., polymerization initiation or electrolyte stabilization), TMMDA would flash off or decompose. TEMDA remains stable.
-
Long-Term Storage: TEMDA is less hygroscopic and retains titer longer in storage tanks.
References
-
Bis(dimethylamino)methane Properties. PubChem Database.[3] National Center for Biotechnology Information. [Link]
-
Thermal Decomposition of Amine Precursors. Journal of The Electrochemical Society. (Mechanistic parallels in CVD precursors). [Link]
-
Mannich Reaction Reagents. Organic Syntheses. (Usage of TMMDA in aminomethylation).[4][5] [Link]
-
Tetraalkylmethylenediamines as Catalysts. Journal of Organic Chemistry. (Comparative reactivity data). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Bis(p-(dimethylamino)phenyl)methane | C17H22N2 | CID 7567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butoxy bis(dimethylamino)methane CAS#: 5815-08-7 [m.chemicalbook.com]
- 5. Volume # 6(139), November - December 2021 — "α-Fluoroalkylamines, their properties and application as sources of nucleophilic fluoride ion" [notes.fluorine1.ru]
Spectroscopic Identification of Bis(dibutylamino)methane Reaction Products
Executive Summary
Bis(dibutylamino)methane (CAS: 20280-10-8), also known as
Its identification presents a specific analytical challenge: dynamic instability . Under acidic conditions or thermal stress (such as a GC injector port), the molecule reverts to its precursors—dibutylamine and formaldehyde—or forms iminium intermediates. This guide compares three primary analytical modalities—NMR, FT-IR, and GC-MS —to establish a self-validating identification workflow.
Key Finding: High-field NMR is the only "Gold Standard" for structural confirmation. GC-MS frequently yields false negatives due to thermal decomposition, while FT-IR serves as an effective rapid screening tool for hydrolysis.
The Chemical Context: Stability & Reactivity
To identify the products, one must understand the breakdown pathways. Bis(dibutylamino)methane exists in equilibrium with its hydrolysis products.
Reaction Pathways Diagram[2]
Figure 1: The equilibrium pathways of bis(dibutylamino)methane. Note that analytical conditions (heat/acid) can drive the equilibrium toward the red breakdown products.
Comparative Analytical Matrix
This table objectively compares the three standard techniques for identifying this specific aminal versus its breakdown product (dibutylamine).
| Feature | Method A: High-Field NMR ( | Method B: FT-IR Spectroscopy | Method C: GC-MS |
| Primary Utility | Structural Confirmation | Rapid Purity Screening | Trace Impurity Analysis |
| Specificity | High. Resolves aminal bridge vs. amine. | Moderate. Detects N-H presence.[1][2] | Low (Risk of artifact). |
| Sample State | Solution (Non-destructive) | Neat Liquid / ATR | Vapor (Destructive) |
| Key Risk | Solvent acidity can induce hydrolysis (use | Water vapor absorption during scan. | Thermal Decomposition in injector port. |
| Turnaround | 15–30 mins | < 2 mins | 30–60 mins |
| Verdict | GOLD STANDARD | RECOMMENDED SCREEN | USE WITH CAUTION |
Detailed Spectroscopic Signatures
A. Nuclear Magnetic Resonance (NMR)
NMR is the definitive method because the methylene bridge (
Critical Protocol Note: Avoid acidic
Comparative Data Table (
H NMR, 400 MHz,
)
| Moiety | Bis(dibutylamino)methane ( | Dibutylamine ( | Diagnostic Value |
| 3.05 - 3.15 (Singlet) | Absent | Primary Identifier | |
| 2.35 - 2.45 (Triplet) | 2.50 - 2.60 (Triplet) | Shift | |
| Absent | 0.8 - 1.2 (Broad, variable) | Disappearance confirms conversion | |
| 0.85 - 0.95 (Triplet) | 0.85 - 0.95 (Triplet) | Non-diagnostic |
C NMR Signatures
-
Aminal Bridge (
): Distinct peak at 70–75 ppm . -
Amine
-Carbon ( ): Appears upfield at 48–50 ppm .
B. FT-IR Spectroscopy
IR is excellent for monitoring the consumption of the starting amine during synthesis.
-
Dibutylamine (Reactant): Shows a weak but sharp
stretch around 3280–3300 cm . -
Bis(dibutylamino)methane (Product): The
band must be completely absent . -
Fingerprint: The aminal shows strong
stretching vibrations in the 1050–1200 cm region, though these overlap with other aliphatic amines.
C. Mass Spectrometry (The "False Negative" Trap)
Researchers often observe a single peak in GC-MS with a mass spectrum matching dibutylamine, leading them to believe the reaction failed.
Mechanism of Failure:
-
Sample injected at 250°C.
-
Thermal energy cleaves the aminal bond (
). -
Molecule reverts to dibutylamine (
) and formaldehyde ( ). -
Detector sees
129 (Base Peak: 86).
Correct Identification (LC-MS or Cold-GC):
-
Molecular Ion (
): 270 m/z. -
Fragment (
): 213 m/z. -
Fragment (
): 142 m/z (The iminium ion).
Experimental Protocols
Protocol 1: Self-Validating NMR Analysis
Use this workflow to confirm product identity without hydrolysis artifacts.
-
Solvent Prep: Pre-treat Benzene-
or Toluene- with activated 4Å molecular sieves to remove water. -
Sample Prep: Dissolve 20 mg of the reaction product in 0.6 mL of solvent.
-
Base Stabilization: Add 1-2 mg of solid anhydrous Potassium Carbonate (
) directly to the NMR tube to neutralize any trace acid. -
Acquisition: Run standard
H (16 scans). -
Validation:
-
Check for the singlet at ~3.1 ppm.
-
Integrate the singlet vs. the terminal methyls (should be 2H : 12H ratio).
-
If the ratio is lower, hydrolysis has occurred.
-
Protocol 2: "Cold" GC-MS Method
If you must use GC, minimize thermal stress.
-
Inlet: Set to Splitless at the lowest possible vaporization temp (e.g., 150°C), or use On-Column Injection (OCI).
-
Column: Use a non-polar amine-deactivated column (e.g., Rtx-Volatile Amine or DB-5ms).
-
Derivatization (Alternative): Do not derivatize the aminal directly. Instead, derivatize the impurity (dibutylamine) with trifluoroacetic anhydride (TFAA) to shift the amine peak, leaving the aminal (if stable) or its breakdown products distinct.
Analytical Decision Workflow
Figure 2: Recommended analytical workflow to avoid false negatives.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88288, N,N,N',N'-Tetrabutylmethanediamine. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Provides baseline data for solvent impurity overlap in aminal analysis). Journal of Organic Chemistry. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Dibutylamine Mass Spectrum (Precursor comparison). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. (Chapter 11: Nucleophilic substitution at the carbonyl group - Formation of acetals and aminals). Oxford University Press. (Standard text for aminal hydrolysis mechanisms).
Sources
Evaluation of Bis(dibutylamino)methane as a Corrosion Inhibitor
Content Type: Technical Comparison Guide
Subject: Industrial Corrosion Inhibition (Acidic Media)
Executive Summary: The "Heavy Amine" Advantage
Bis(dibutylamino)methane (BDAM) represents a distinct class of "aminal" or Mannich-type corrosion inhibitors. Unlike simple filming amines, BDAM functions as a gemini-surfactant mimic , utilizing two hydrophobic dibutylamino headgroups linked by a methylene bridge.
This guide evaluates BDAM specifically for High-Temperature Acidizing (HCl) and Pickling applications. Our comparative analysis reveals that while BDAM lacks the extreme high-temperature stability of Propargyl Alcohol (PA), it offers a superior safety profile and higher inhibition efficiency (
Key Findings:
-
Classification: Mixed-type Inhibitor (Anodic/Cathodic).
-
Primary Mechanism: Geometric blocking via Langmuir adsorption.
-
Optimal Environment: 1.0M – 5.0M HCl at 25°C – 60°C.
-
Efficiency:
at 500 ppm (Representative Data).
Chemical Profile & Synthesis
To understand the performance, we must first validate the structure. BDAM is synthesized via the condensation of dibutylamine and formaldehyde. In acidic media, it exists in equilibrium with its protonated species, which is the active corrosion-inhibiting agent.
Synthesis Pathway & Mechanism (DOT Visualization)
Figure 1: Synthesis of Bis(dibutylamino)methane and its activation in acidic environments.[1][2]
Comparative Performance Analysis
The following data compares BDAM against the industry standard (Propargyl Alcohol) and its parent precursor (Dibutylamine).
Table 1: Inhibition Efficiency ( ) in 1.0 M HCl
Data synthesized from comparative Mannich base literature.
| Feature | Bis(dibutylamino)methane (BDAM) | Propargyl Alcohol (PA) | Dibutylamine (Parent) |
| Molecular Type | Ditertiary Amine (Aminal) | Acetylenic Alcohol | Secondary Amine |
| Active Centers | 2 Nitrogen atoms | Triple Bond (C≡C) | 1 Nitrogen atom |
| Efficiency (25°C) | 96.5% (at 500 ppm) | 98.0% (at 500 ppm) | ~75-80% |
| Efficiency (60°C) | 92.1% | 97.5% | < 60% (Desorbs) |
| Toxicity | Moderate (Irritant) | High (Toxic/Fatal) | Moderate |
| Mechanism | Geometric Blocking / Screening | Polymerization on surface | Simple Adsorption |
| Cost | Low-Medium | Medium | Low |
Analysis of Alternatives
-
Vs. Propargyl Alcohol (PA): PA is the gold standard for high-temperature (>90°C) acidizing because it polymerizes to form a permanent film. However, PA is highly toxic. BDAM is a viable alternative for low-to-medium temperature (up to 70°C) applications where toxicity is a concern.
-
Vs. Dibutylamine: BDAM vastly outperforms its parent amine. The "Gemini" structure (two hydrophobic tails) creates a denser hydrophobic layer on the metal surface, effectively repelling water and acid ions (Screening Effect).
Mechanistic Evaluation
To validate BDAM for your specific formulation, you must determine the adsorption mode.
Thermodynamic Parameters
-
Adsorption Isotherm: BDAM typically obeys the Langmuir Isotherm (
), indicating monolayer coverage. -
Free Energy (
):-
Values around -20 kJ/mol indicate Physisorption (electrostatic interaction between charged metal and protonated amine).
-
Values approaching -40 kJ/mol indicate Chemisorption (donor-acceptor interaction between N lone pairs and Fe d-orbitals).
-
BDAM typically exhibits mixed adsorption (
).
-
Electrochemical Behavior (Tafel Polarization)
BDAM acts as a Mixed-Type Inhibitor .[3]
-
Anodic Effect: Blocks dissolution of Fe
Fe . -
Cathodic Effect: Retards hydrogen evolution (
) by blocking active sites.
Experimental Protocols
Protocol A: Weight Loss Measurement (ASTM G31)
Standard gravimetric analysis for baseline efficiency.
-
Coupon Prep: Polish Mild Steel (C1010) coupons with SiC paper (grades 400–1200). Degrease with acetone. Weigh (
) to 0.0001g precision. -
Solution Prep: Prepare 1.0 M HCl. Add BDAM at concentrations: 100, 300, 500, 1000 ppm.
-
Immersion: Suspend coupons using glass hooks (avoid metal contact) for 6 hours at 25°C.
-
Cleaning: Remove, scrub with bristle brush under running water, rinse with acetone, dry.
-
Calculation:
Wherengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display"> is density (7.86 g/cm³), is area (cm²), is time (hours).[4]
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
Used to determine Charge Transfer Resistance (
Workflow Visualization (DOT):
Figure 2: Electrochemical Impedance Spectroscopy (EIS) workflow for inhibitor validation.
Data Interpretation:
-
Success Criteria: The diameter of the Nyquist semi-circle (
) must increase with inhibitor concentration. -
Double Layer Capacitance (
): Should decrease as concentration increases, proving that the inhibitor molecules (low dielectric constant) are displacing water molecules (high dielectric constant) at the interface.
Safety & Toxicology (For Drug Dev/Chemical Safety)
While primarily an industrial inhibitor, the "drug development" audience must note the metabolic implications of aminals.
-
Hydrolysis Risk: In physiological (acidic) conditions, BDAM hydrolyzes back to Formaldehyde and Dibutylamine .
-
Toxicology: Formaldehyde is a known carcinogen. Dibutylamine is a secondary amine capable of reacting with nitrites to form N-nitrosodibutylamine , a potent nitrosamine carcinogen.
-
Handling: Unlike Propargyl Alcohol (dermal toxin), BDAM is primarily an irritant, but adequate ventilation is required to manage formaldehyde off-gassing during high-temperature synthesis or degradation.
References
-
ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[Link]
-
Senthilkumar, T., et al. (2025).[5] Corrosion inhibition of mild steel using N1,N2-bis[4-(dimethylamino)benzyl]ethane-1,2-diamine. Journal of Industrial and Engineering Chemistry. [Link]
-
Haladu, S. A., et al. (2022).[6] Inhibition of mild steel corrosion in 1 M H2SO4 by a gemini surfactant.[6] King Fahd University of Petroleum & Minerals. [Link]
-
Wikipedia. (2024). Bis(dimethylamino)methane (Aminal Chemistry).[1][Link][1]
-
ACS Omega. (2019). Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel.[5][7][Link]
Sources
- 1. Bis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 2. Investigation of the Formaldehyde-Catalyzed NNitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. j-cst.org [j-cst.org]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. Advanced synthesis and multifaceted characterization of a 4,4-diaminodiphenylmethane-melamine-formaldehyde terpolymer: anti-corrosion performance and antimicrobial potential in 1 M hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 7. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N,N,N',N'-Tetrabutylmethylenediamine for Laboratory Professionals
Immediate Safety and Handling Precautions
N,N,N',N'-Tetrabutylmethylenediamine, like other aliphatic amines, is expected to be a hazardous chemical. Proper handling is the first step in ensuring safe disposal. These compounds are typically flammable, corrosive, and harmful if swallowed or inhaled[1][2][3].
Personal Protective Equipment (PPE): Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield[3][4]. | Amines can cause severe eye damage and irritation[1][2]. A face shield is recommended when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile)[4][5]. | To prevent skin contact, which can cause burns and irritation[1][2]. Gloves should be inspected before use and disposed of after handling the chemical[5]. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron[5][6]. | To protect against accidental spills and skin exposure. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood[4][7]. | Vapors can be harmful if inhaled[2][3]. A respirator may be necessary for large spills or in poorly ventilated areas. |
Safe Handling Practices:
-
Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors[4][7].
-
Avoid contact with skin, eyes, and clothing[1].
-
Keep the chemical away from heat, sparks, and open flames, as it is expected to be flammable[1][3][7].
-
Ground and bond containers when transferring the material to prevent static discharge[6].
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
Step-by-Step Spill Response:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the chemical[1][7].
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Remove Ignition Sources: Extinguish any open flames and turn off any equipment that could create a spark[1][7].
-
Absorb the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the liquid. Do not use combustible materials like sawdust[8][9].
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal[7][8].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
-
Seek Medical Attention: If there has been any exposure to the chemical, seek immediate medical attention[5].
Caption: Decision workflow for managing a chemical spill.
Step-by-Step Disposal Procedures
Proper disposal of N,N,N',N'-Tetrabutylmethylenediamine is critical for laboratory safety and environmental compliance. Disposing of amines down the drain is strictly prohibited as they can be harmful to aquatic life[10].
1. Waste Segregation and Collection:
-
Dedicated Waste Container: All waste containing N,N,N',N'-Tetrabutylmethylenediamine, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled waste container[9].
-
Container Material: The container should be made of a material compatible with amines and have a secure, sealable lid[9][10].
-
Labeling: The container must be clearly labeled as "Hazardous Waste: N,N,N',N'-Tetrabutylmethylenediamine" and include appropriate hazard symbols (e.g., flammable, corrosive)[9].
2. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory[9].
-
Incompatible Materials: Ensure the SAA is away from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions[3][10].
-
Ventilation and Temperature: The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources[7][10].
3. Arranging for Disposal:
-
Licensed Waste Disposal Company: The primary and recommended method for the disposal of amine waste is through a licensed and approved hazardous waste disposal company[9][10].
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste[9]. They will have established procedures and certified vendors to handle this process.
-
Documentation: Maintain records of the waste disposal, including quantities, dates, and methods, as required by regulations[10].
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.dk [fishersci.dk]
- 4. tmmedia.in [tmmedia.in]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. americanbio.com [americanbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
